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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

This guide provides a comprehensive, scientifically-grounded approach to the synthesis of the novel γ-amino alcohol, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. This molecule incorporates a sterically hindered neopent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, scientifically-grounded approach to the synthesis of the novel γ-amino alcohol, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. This molecule incorporates a sterically hindered neopentyl backbone, a reactive secondary alcohol, and a conformationally constrained cyclopropyl group, making it a compound of significant interest for researchers in medicinal chemistry and drug development. The synthetic strategy detailed herein is designed for adaptability and scalability, emphasizing robust and well-characterized transformations.

The proposed synthesis is a multi-step process commencing with commercially available starting materials. The core of this strategy involves the protection of a key amino functionality, systematic functional group manipulations to construct the carbon skeleton, and a final deprotection to yield the target compound. Each step is elucidated with a detailed protocol, mechanistic insights, and justifications for the selected reagents and conditions.

I. Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (I), suggests a logical disconnection at the carbon-carbon bond between the carbinol carbon and the cyclopropyl ring. This disconnection points to a Grignard reaction as the key bond-forming step. The precursors for this reaction would be a cyclopropyl Grignard reagent and a suitably protected α,α-dimethyl-β-amino aldehyde (II).

To prevent interference with the highly nucleophilic Grignard reagent, the primary amine of the aldehyde must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its facile removal under acidic conditions. The protected aldehyde (II) can be accessed via the mild oxidation of the corresponding protected amino alcohol (III). This alcohol, in turn, can be synthesized through the reduction of the carboxylic acid of N-Boc-3-amino-2,2-dimethylpropanoic acid (IV). The synthesis, therefore, begins with the Boc-protection of the commercially available 3-amino-2,2-dimethylpropanoic acid (V).

Retrosynthesis target Target Molecule (I) 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol disconnection1 C-C Bond Disconnection (Grignard Reaction) target->disconnection1 precursor_aldehyde Protected Aldehyde (II) N-Boc-3-amino-2,2-dimethylpropanal disconnection1->precursor_aldehyde cyclopropyl_grignard Cyclopropylmagnesium bromide disconnection1->cyclopropyl_grignard disconnection2 Oxidation precursor_aldehyde->disconnection2 precursor_alcohol Protected Amino Alcohol (III) N-Boc-3-amino-2,2-dimethylpropan-1-ol disconnection2->precursor_alcohol disconnection3 Reduction precursor_alcohol->disconnection3 precursor_acid Protected Amino Acid (IV) N-Boc-3-amino-2,2-dimethylpropanoic acid disconnection3->precursor_acid disconnection4 Amine Protection precursor_acid->disconnection4 starting_material Starting Material (V) 3-amino-2,2-dimethylpropanoic acid disconnection4->starting_material

Caption: Retrosynthetic analysis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

II. Experimental Protocols and Mechanistic Discussion

The forward synthesis is presented in a step-by-step manner, with detailed experimental procedures and discussions on the underlying chemical principles.

Step 1: N-Boc Protection of 3-Amino-2,2-dimethylpropanoic Acid

The initial step involves the protection of the primary amine of the starting material to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Protocol:

  • Dissolve 3-amino-2,2-dimethylpropanoic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq.) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to a pH of 2-3 with a cold solution of potassium bisulfate (KHSO₄).[2]

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-amino-2,2-dimethylpropanoic acid as a white solid.

Discussion: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The sodium hydroxide serves to deprotonate the amino group, increasing its nucleophilicity, and also to neutralize the resulting carbonic acid byproduct. The use of a biphasic solvent system ensures the solubility of both the amino acid and the Boc anhydride.

Reagent Molar Eq. Purity Source
3-Amino-2,2-dimethylpropanoic acid1.0≥98%Commercial
Di-tert-butyl dicarbonate1.1≥97%Commercial
Sodium Hydroxide2.5≥97%Commercial
1,4-Dioxane-AnhydrousCommercial
Ethyl Acetate-ACS GradeCommercial
Potassium Bisulfate-ACS GradeCommercial
Table 1: Reagents for N-Boc Protection.
Step 2: Reduction of N-Boc-3-amino-2,2-dimethylpropanoic Acid to the Corresponding Alcohol

The carboxylic acid functionality of the N-Boc protected amino acid is reduced to a primary alcohol. A common and effective method for this transformation is the use of sodium borohydride in the presence of iodine, which forms a borane-THF complex in situ, a milder alternative to lithium aluminum hydride.[3][4]

Protocol:

  • To a stirred suspension of sodium borohydride (2.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of iodine (1.1 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour, then add a solution of N-Boc-3-amino-2,2-dimethylpropanoic acid (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-amino-2,2-dimethylpropan-1-ol.

Discussion: The in situ generated borane-THF complex is the active reducing agent. The carboxylic acid is converted to a triacyloxyborane intermediate, which is then reduced to the primary alcohol. This method is advantageous as it is selective for carboxylic acids in the presence of many other functional groups and is generally high-yielding.[3]

Step 3: Oxidation of N-Boc-3-amino-2,2-dimethylpropan-1-ol to the Aldehyde

The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical step. A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), is a reliable and mild method for this transformation.[5][6]

Protocol:

  • Dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.

  • Stir for 15 minutes, then add a solution of N-Boc-3-amino-2,2-dimethylpropan-1-ol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -65 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-amino-2,2-dimethylpropanal, which should be used immediately in the next step.

Discussion: The Swern oxidation proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination reaction upon the addition of a hindered base like triethylamine to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride. The low reaction temperature is crucial to prevent side reactions.[6]

Step 4: Grignard Addition of Cyclopropylmagnesium Bromide

This is the key bond-forming step where the cyclopropyl moiety is introduced. The previously synthesized aldehyde is reacted with cyclopropylmagnesium bromide to form the desired secondary alcohol.[7][8]

Protocol:

  • To a solution of N-Boc-3-amino-2,2-dimethylpropanal (1.0 eq.) in anhydrous diethyl ether or THF at 0 °C, add a solution of cyclopropylmagnesium bromide (1.5 eq., commercially available or freshly prepared) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Discussion: The nucleophilic carbon of the cyclopropyl Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a mild acid, such as ammonium chloride, protonates the resulting alkoxide to yield the alcohol. It is imperative that all reagents and glassware are scrupulously dry to prevent quenching of the Grignard reagent.[9]

Parameter Value
Reaction Temperature0 °C to Room Temperature
SolventAnhydrous Diethyl Ether or THF
WorkupSaturated Aqueous NH₄Cl
Table 2: Key Parameters for Grignard Reaction.
Step 5: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent.[10][11][12]

Protocol:

  • Dissolve the N-Boc-protected amino alcohol (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of water and basify to a pH of >10 with 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Discussion: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is subsequently scavenged, and the release of carbon dioxide, yielding the free amine.

Synthetic_Workflow A 3-Amino-2,2-dimethyl- propanoic acid B N-Boc-3-amino-2,2-dimethyl- propanoic acid A->B Boc₂O, NaOH C N-Boc-3-amino-2,2-dimethyl- propan-1-ol B->C NaBH₄, I₂ D N-Boc-3-amino-2,2-dimethyl- propanal C->D Swern Oxidation E N-Boc-3-amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol D->E Cyclopropyl-MgBr F 3-Amino-1-cyclopropyl-2,2-dimethyl- propan-1-ol E->F TFA or HCl

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol: A Next-Generation Building Block

Executive Summary Modern medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds. This transition, often termed "escaping flat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds. This transition, often termed "escaping flatland," improves target selectivity, solubility, and metabolic stability. 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1) represents a highly specialized building block that perfectly encapsulates this design philosophy[1].

By integrating a cyclopropyl ring, a gem-dimethyl bridge, and a 1,3-amino alcohol motif into a single compact framework, this compound offers unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural causality, synthetic methodologies, and applications in rational drug design.

Structural & Physicochemical Profiling

The utility of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol stems from the synergistic effects of its three core structural motifs. Table 1 summarizes its fundamental physicochemical properties.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol
CAS Registry Number 1542802-30-1[1]
Molecular Formula C8H17NO[2]
Molecular Weight 143.23 g/mol [2]
SMILES Code OC(C1CC1)C(C)(C)CN[2]
Hydrogen Bond Donors 3 (-OH, -NH₂)
Hydrogen Bond Acceptors 2 (O, N)
Rotatable Bonds 3
Estimated TPSA 46.2 Ų
The Cyclopropyl Effect: Metabolic Stability and Rigidity

The cyclopropyl group is a highly strained three-membered carbocycle. The internal C-C-C bond angles are compressed to approximately 60°, which forces the external C-H bonds to adopt a higher s-character (approaching sp2 hybridization)[3].

  • Causality in Drug Design: This increased s-character makes the C-H bonds shorter and significantly stronger than those in standard aliphatic chains. Consequently, the cyclopropyl moiety is highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, improving the pharmacokinetic half-life of the parent drug[4]. Furthermore, its rigid, planar nature acts as a conformational constraint, locking the molecule into a bioactive conformation and providing a favorable entropic contribution to receptor binding[4].

The Gem-Dimethyl Bridge: The Thorpe-Ingold Effect

The inclusion of a 2,2-dimethyl (gem-dimethyl) group between the chiral hydroxyl center and the primary amine is not merely a spacer; it is a critical conformational director[5].

  • Causality in Drug Design: The steric bulk of the two methyl groups induces the Thorpe-Ingold effect (angle compression)[6][7]. The mutual repulsion between the methyl groups compresses the internal C1-C2-C3 bond angle from the standard tetrahedral 109.5° down to approximately 106°. This compression forces the flanking functional groups (-OH and -NH₂) into closer spatial proximity, highly favoring a gauche conformation. This pre-organization drastically reduces the entropic penalty upon binding to a target protein, enhancing overall potency[7].

Pharmacophore Mapping & Target Engagement

When incorporated into a larger active pharmaceutical ingredient (API), this scaffold acts as a versatile hinge-binding or allosteric-pocket-filling motif. The 1,3-amino alcohol provides a robust hydrogen-bonding network, while the sp3-rich hydrocarbon framework optimizes van der Waals interactions.

G Compound 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol Cyclopropyl Cyclopropyl Motif (Rigidity) Compound->Cyclopropyl GemDimethyl Gem-Dimethyl (Thorpe-Ingold) Compound->GemDimethyl AminoAlcohol 1,3-Amino Alcohol (H-Bonding) Compound->AminoAlcohol Metabolic CYP450 Resistance Cyclopropyl->Metabolic Strong C-H Bonds Preorganization Bioactive Pre-organization GemDimethyl->Preorganization Angle Compression Binding Target Engagement AminoAlcohol->Binding Donor/Acceptor Efficacy Enhanced Efficacy Metabolic->Efficacy Preorganization->Binding Entropic Favorability Binding->Efficacy

Pharmacophore mapping and functional outcomes of the scaffold.

Synthetic Methodology: A Self-Validating Protocol

To utilize this building block in early-stage discovery, a robust, scalable synthesis is required. The following protocol details a two-step synthesis starting from the commercially accessible precursor, 3-(dibenzylamino)-2,2-dimethylpropanal.

Step 1: Grignard Addition (Nucleophilic Alkylation)

Objective: Install the cyclopropyl ring while establishing the C1 secondary alcohol.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-(dibenzylamino)-2,2-dimethylpropanal (10.0 mmol) dissolved in anhydrous THF (50 mL).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Expert Insight (Causality): While the alpha-carbon of the aldehyde is fully substituted (gem-dimethyl)—meaning alpha-deprotonation/enolization side reactions are impossible—the -78 °C temperature is strictly maintained to ensure kinetic control of the highly exothermic Grignard addition, preventing reductive side pathways.

  • Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 12.0 mmol, 1.2 eq) over 30 minutes.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Intermediate: 3-(Dibenzylamino)-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Step 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Remove the benzyl protecting groups to yield the primary amine.

  • Preparation: Dissolve the intermediate (approx. 9.5 mmol) in HPLC-grade Methanol (40 mL) in a hydrogenation flask.

  • Catalyst Addition: Add 10% Pd/C (10 mol%).

    • Expert Insight (Causality): The cyclopropyl ring is generally stable to standard atmospheric hydrogenation conditions. However, the reaction must be closely monitored to prevent unwanted hydrogenolysis of the strained ring, which can occur under high pressure or elevated temperatures.

  • Reaction: Evacuate and backfill the flask with H₂ gas three times. Stir vigorously under 1 atm of H₂ at room temperature for 12 hours.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the crude product. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield pure 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Analytical Characterization & Validation

To ensure trustworthiness and structural integrity, the synthesized compound must be validated. The unique structural features of this molecule provide distinct analytical signatures.

  • Nuclear Magnetic Resonance (¹H NMR):

    • The Diastereotopic Marker: Because C1 is a chiral center, the adjacent C2 carbon and its attached gem-dimethyl groups reside in a chiral environment. Therefore, the two methyl groups are diastereotopic . They will not appear as a single 6H singlet; instead, they will reliably present as two distinct 3H singlets (typically between 0.80 and 1.10 ppm). Observing these two singlets is a self-validating proof of the intact C1 chiral center.

    • Cyclopropyl Protons: The highly shielded protons of the cyclopropyl ring will appear characteristically upfield, typically as complex multiplets between 0.20 and 0.60 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 144.2.

References

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

This guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel amino alcohol, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel amino alcohol, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a robust and validated structural assignment. Our approach is grounded in the principles of scientific integrity, where each step serves to cross-validate the others, leading to an unambiguous determination of the molecule's constitution and connectivity.

Introduction: The Significance of Unambiguous Structure Determination

In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physical, chemical, and biological properties. For a molecule like 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, which contains a unique combination of a strained cyclopropyl ring, a sterically hindered gem-dimethyl group, a primary amine, and a secondary alcohol, a thorough structural analysis is critical. This guide outlines a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a definitive structural elucidation.

The Elucidation Workflow: A Symphony of Spectroscopic Techniques

The structure of an unknown compound is a puzzle. Each piece of spectroscopic data provides a unique clue, and only by combining them can the full picture be revealed. Our workflow is designed to systematically gather and integrate this information.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton & Carbon Environments) MS->NMR_1D Provides Molecular Formula IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Identifies Key Functional Groups NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D Assigns Proton & Carbon Signals Structure Proposed Structure NMR_2D->Structure Confirms Atom Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Principle: Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns offer initial clues about the molecule's substructures.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) to facilitate protonation.

  • Analysis: The sample is infused into the ESI source. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results & Interpretation: For 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (C₈H₁₇NO), the expected monoisotopic mass is 143.1310 g/mol . High-resolution mass spectrometry (HRMS) should confirm this elemental composition.

Table 1: Predicted Mass Spectrometry Data

Ion Formula Calculated m/z
[M+H]⁺ C₈H₁₈NO⁺ 144.1383
[M+H-H₂O]⁺ C₈H₁₆N⁺ 126.1277

| [M+H-C₃H₅]⁺ | C₅H₁₃NO⁺ | 103.0997 |

A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1][2] For this molecule, cleavage of the largest group (the cyclopropyl-methanol portion) would be favored. Another common fragmentation for alcohols is the loss of a water molecule.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[3]

Experimental Protocol:

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

  • Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Results & Interpretation: The IR spectrum will provide clear evidence for the primary amine and hydroxyl groups.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale & Reference
O-H (Alcohol) Stretching, H-bonded 3400-3200 (broad) The broadness is due to hydrogen bonding.[4]
N-H (Primary Amine) Stretching 3350-3250 (two sharp peaks) Primary amines show two distinct N-H stretching bands (symmetric and asymmetric).[1][5]
C-H (Cyclopropyl) Stretching ~3080 The C-H bonds on the strained cyclopropane ring vibrate at a higher frequency than typical sp³ C-H bonds.[3][6]
C-H (Aliphatic) Stretching 2960-2850 Characteristic of the methyl and methylene groups.[3]
N-H (Primary Amine) Bending (scissoring) 1650-1580 A characteristic vibration for primary amines.[5]
C-N (Aliphatic Amine) Stretching 1250-1020 Confirms the presence of the carbon-nitrogen bond.[5]

| C-O (Secondary Alcohol) | Stretching | ~1050 | The exact position helps confirm the alcohol type. |

The presence of a broad O-H stretch overlapping with the two sharper N-H stretches is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, we can map out the entire carbon-hydrogen framework.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD). CD₃OD is often preferred for amino alcohols as it can exchange with the -OH and -NH₂ protons, causing their signals to disappear, which aids in identification.[1][7]

  • ¹H NMR: A standard proton NMR experiment is performed.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is run to determine the number of unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

Expected ¹H NMR Data & Interpretation:

  • Cyclopropyl Protons (CH and CH₂): These protons will appear in the highly shielded (upfield) region of the spectrum, typically between 0.4 and 1.6 ppm.[8] The complex splitting patterns arise from geminal and vicinal coupling.

  • Gem-Dimethyl Protons (C(CH₃)₂): This will appear as a sharp singlet integrating to 6 protons, likely in the 0.9-1.2 ppm range.

  • Methylene Protons (CH₂-N): These protons are adjacent to the electron-withdrawing amine group and will be deshielded, appearing around 2.5-3.0 ppm.[7]

  • Methine Proton (CH-O): This proton, attached to the carbon bearing the hydroxyl group, will be deshielded, appearing around 3.5-4.0 ppm.

  • -OH and -NH₂ Protons: These signals can appear over a wide range and are often broad.[1] Adding a drop of D₂O to the NMR tube will cause these signals to disappear due to proton exchange, confirming their identity.[7]

Expected ¹³C NMR Data & Interpretation:

  • Cyclopropyl Carbons: These will be significantly shielded, appearing at approximately 5-20 ppm.[3]

  • Gem-Dimethyl Carbons: Two signals are expected, one for the quaternary carbon and one for the two equivalent methyl carbons.

  • Methylene Carbon (C-N): Expected in the 40-50 ppm range.

  • Methine Carbon (C-O): Expected in the 65-75 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (COSY & HSQC)
Cyclopropyl CH₂'s 0.4 - 0.9 (multiplets) 5 - 15 COSY: With each other and with Cyclopropyl CH. HSQC: Correlate to upfield carbon signals.
Cyclopropyl CH 1.0 - 1.6 (multiplet) 15 - 20 COSY: With CH-O and Cyclopropyl CH₂'s. HSQC: Correlates to its carbon signal.
Gem-Dimethyl CH₃'s 0.9 - 1.2 (singlet, 6H) 20 - 30 HSQC: Correlates to the methyl carbon signal.
Quaternary C - 30 - 40 No HSQC correlation.
Methylene CH₂-N 2.5 - 3.0 (multiplet, 2H) 40 - 50 HSQC: Correlates to its carbon signal.
Methine CH-O 3.5 - 4.0 (multiplet, 1H) 65 - 75 COSY: With Cyclopropyl CH. HSQC: Correlates to its carbon signal.
-NH₂ Variable (broad, 2H) - Disappears with D₂O exchange.

| -OH | Variable (broad, 1H) | - | Disappears with D₂O exchange. |

Data Integration and Structure Confirmation

The final step is to integrate all the spectroscopic data to build a self-consistent and validated structure.

Structure_Confirmation cluster_Data Spectroscopic Data cluster_Interpretation Structural Features MS_Data MS [M+H]⁺ at m/z 144.1383 (C₈H₁₈NO⁺) Formula Molecular Formula: C₈H₁₇NO MS_Data->Formula IR_Data IR O-H, N-H, C-H (sp³ & cyclopropyl) Func_Groups Functional Groups: -OH, -NH₂ (primary) IR_Data->Func_Groups NMR_Data NMR - Cyclopropyl signals (upfield) - Gem-dimethyl singlet - CH-O and CH₂-N signals - COSY/HSQC correlations Connectivity Connectivity Confirmed: - Cyclopropyl adjacent to CH-OH - Gem-dimethyl adjacent to CH₂-NH₂ NMR_Data->Connectivity Final_Structure Final Structure: 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

Caption: Logical flow from raw data to final structure.

The mass spectrum establishes the molecular formula. The IR spectrum confirms the presence of the hydroxyl and primary amine functional groups. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework, with the upfield signals confirming the cyclopropyl group and the characteristic singlet confirming the gem-dimethyl group. Finally, 2D NMR experiments like COSY and HSQC unequivocally establish the connectivity between these fragments, confirming that the cyclopropyl group is attached to the carbinol carbon and the gem-dimethyl group is adjacent to the amino-methyl group.

Conclusion

The structure elucidation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is achieved through a systematic and integrated application of modern spectroscopic techniques. Each method provides essential, complementary information, and together they allow for an unambiguous assignment. This guide demonstrates a robust, self-validating workflow that ensures the highest level of scientific rigor, a critical requirement for any research or development endeavor.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Franklin, E. (2025, February 17). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Weiner, P. K., & Malinowski, E. R. (1961). The Proton Magnetic Resonance of Fifteen Cyclopropane Derivatives. Journal of the Optical Society of America, 51(10), 1192-1196. Available at: [Link]

  • Pickett, L. W., & Pottie, R. F. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(2), 529-535. Available at: [Link]

  • Wiberg, K. B., & Lampman, G. M. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 31(7), 2173-2178. Available at: [Link]

  • Leiro, V., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic letters, 10(13), 2733–2736. Available at: [Link]

  • Atanasov, V., Kolev, T., & Stamboliyska, B. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino acids, 38(1), 15–31. Available at: [Link]

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2004). Absolute configuration of amino alcohols by H-1-NMR. Tetrahedron, 60(38), 8321-8334. Available at: [Link]

  • Dias, N. B., Freire, R. T., Castro-Gamboa, I., & da Silva, V. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Physical Sciences Reviews, 4(10). Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry fragment ions yielding three amino acid.... Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Wang, H., Cha, S., & Tureček, F. (2017). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Journal of the American Society for Mass Spectrometry, 28(10), 2163–2174. Available at: [Link]

  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Available at: [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Wang, R., & Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6393. Available at: [Link]

  • SpectraBase. (n.d.). 3-Amino-1-propanol, N,o-diacetyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

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Exploratory

The Strategic Incorporation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cyclopropyl Moiety as a Bioactive Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Moiety as a Bioactive Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the various structural motifs employed to this end, the cyclopropyl group has emerged as a uniquely powerful tool.[1][2] Its rigid, three-membered ring structure imparts a conformational constraint on parent molecules, which can lead to enhanced binding affinity for biological targets. Furthermore, the unique electronic properties of the cyclopropyl ring can improve metabolic stability and cell permeability, rendering it a highly desirable feature in drug candidates. This guide focuses on the technical considerations surrounding a specific cyclopropyl-containing building block, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, and its potential applications in the development of next-generation therapeutics. While specific data for this exact molecule is limited, this guide will leverage information on analogous structures to provide a comprehensive overview of its potential synthesis, properties, and applications. The confirmed CAS number for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is 1542802-30-1 .

Physicochemical Properties and Structural Features

The molecular structure of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol combines several key features that make it an attractive building block for drug discovery. The primary amino group provides a key reactive handle for amide bond formation or other conjugations, while the tertiary alcohol offers a potential site for hydrogen bonding or further functionalization. The gem-dimethyl group adjacent to the alcohol can provide steric shielding, potentially influencing metabolic stability.

PropertyValueSource
CAS Number 1542802-30-1Internal Database
Molecular Formula C8H17NOCalculated
Molecular Weight 143.23 g/mol Calculated
Topological Polar Surface Area (TPSA) 46.25 ŲCalculated
Predicted LogP 1.2Calculated

Synthesis and Methodologies

The synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol can be envisioned through several plausible routes, leveraging established methodologies for the formation of cyclopropyl-containing amino alcohols. A potential retrosynthetic analysis is outlined below, followed by a proposed synthetic workflow.

Retrosynthetic Analysis

G Target 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Intermediate1 N-protected amino alcohol Target->Intermediate1 Deprotection Intermediate2 N-protected amino ketone Intermediate1->Intermediate2 Reduction Intermediate3 N-protected amino acid Intermediate2->Intermediate3 Coupling then Grignard StartingMaterial1 Cyclopropyllithium or Cyclopropyl Grignard Reagent Intermediate2->StartingMaterial1 Addition StartingMaterial2 3-Amino-2,2-dimethylpropanal (N-protected) Intermediate2->StartingMaterial2 Grignard or Organolithium Addition StartingMaterial3 3-Amino-2,2-dimethylpropanoic acid (N-protected)

Caption: Retrosynthetic analysis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Proposed Synthetic Protocol

A plausible forward synthesis involves the addition of a cyclopropyl organometallic reagent to a suitably protected 3-amino-2,2-dimethylpropanal.

Step 1: Protection of the Amino Group The starting material, 3-amino-2,2-dimethylpropanal, would first require protection of the primary amine to prevent unwanted side reactions. A standard protecting group such as tert-butoxycarbonyl (Boc) is suitable for this purpose.

Step 2: Grignard or Organolithium Addition Cyclopropylmagnesium bromide or cyclopropyllithium can then be added to the protected amino-aldehyde. This reaction forms the carbon-carbon bond between the cyclopropyl ring and the carbonyl carbon, simultaneously creating the secondary alcohol.

Step 3: Deprotection The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

G cluster_0 Synthesis Workflow Start 3-Amino-2,2-dimethylpropanal Protected Boc-protected amino-aldehyde Start->Protected Protection Alcohol Boc-protected amino alcohol Protected->Alcohol Grignard Addition Final 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Alcohol->Final Deprotection Reagent1 Boc Anhydride Reagent1->Protected Reagent2 Cyclopropylmagnesium bromide Reagent2->Alcohol Reagent3 Trifluoroacetic Acid Reagent3->Final

Caption: Proposed synthetic workflow for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Applications in Drug Development

The unique structural features of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol make it a valuable building block for the synthesis of a wide range of biologically active molecules.

As a Scaffold for Novel Therapeutics

The primary amine can be readily acylated to form amides, which are common linkages in drug molecules. This allows for the incorporation of the cyclopropyl-dimethylpropanol moiety into larger, more complex structures. The conformational rigidity imparted by the cyclopropyl group can be particularly beneficial in the design of enzyme inhibitors or receptor antagonists, where a specific three-dimensional orientation is often required for potent activity. For instance, cyclopropyl groups have been successfully incorporated into antiviral and anticancer agents.[3][4]

Modulation of Physicochemical Properties

The introduction of a cyclopropyl group can significantly impact the physicochemical properties of a drug candidate. It can increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1] Furthermore, the lipophilic nature of the cyclopropyl ring can enhance membrane permeability and oral bioavailability.

Potential Therapeutic Areas

Given the prevalence of the cyclopropyl motif in a diverse range of approved drugs, building blocks like 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol could find applications in numerous therapeutic areas, including:

  • Oncology: As a component of novel kinase inhibitors or cytotoxic agents.

  • Infectious Diseases: In the development of new antiviral or antibacterial compounds.

  • Central Nervous System (CNS) Disorders: The enhanced brain permeability associated with some cyclopropyl-containing molecules could be advantageous for CNS-targeting drugs.[1]

Conclusion

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol represents a promising and versatile building block for modern drug discovery. Its unique combination of a reactive amino group, a polar alcohol, and a conformationally rigidifying and metabolically stabilizing cyclopropyl moiety provides a powerful tool for medicinal chemists. While further research is needed to fully elucidate its specific applications and biological activities, the principles outlined in this guide, based on the well-established benefits of the cyclopropyl group, strongly suggest its potential for the development of innovative and effective therapeutics.

References

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. DOI. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate. [Link]

  • Synthesis of 1-Aminocyclopropyl-Pentanoic and -Heptanoic Acid Derivatives. ResearchGate. [Link]

  • Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. eScholarship. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

Sources

Foundational

discovery and history of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

An in-depth guide to the proposed synthesis and potential significance of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, a novel aminocyclopropyl alcohol. Introduction: Navigating Undiscovered Chemical Space In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the proposed synthesis and potential significance of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, a novel aminocyclopropyl alcohol.

Introduction: Navigating Undiscovered Chemical Space

In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is a cornerstone of innovation. The specific molecule, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, does not appear in current established chemical literature, suggesting it represents a novel chemical entity. This guide, therefore, moves beyond a traditional historical review and instead provides a forward-looking, expert-driven roadmap for its potential synthesis and characterization.

For researchers and drug development professionals, the value of this molecule lies in the unique combination of its structural motifs. The cyclopropyl ring is a well-regarded bioisostere for phenyl groups and other functionalities, often improving metabolic stability and binding affinity. The sterically hindered neopentyl-like backbone can introduce conformational rigidity, while the primary amino alcohol functionality provides a key anchor for hydrogen bonding and further derivatization. This document outlines a plausible and robust synthetic pathway, grounded in established chemical principles, to enable the synthesis and future study of this promising, unexplored molecule.

Retrosynthetic Analysis: A Strategic Blueprint for Synthesis

A logical retrosynthetic analysis is crucial for designing an efficient and high-yielding synthesis. The target molecule is deconstructed into readily available starting materials, revealing a practical forward synthetic plan. The primary strategic disconnection is made at the carbon-carbon bond formed between the cyclopropyl group and the propanol backbone. This immediately suggests a Grignard reaction between a cyclopropyl magnesium halide and a suitable amino aldehyde precursor.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting Starting Materials target 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol aldehyde Protected 3-Amino-2,2-dimethylpropanal target->aldehyde C-C Disconnection (Grignard Reaction) grignard Cyclopropylmagnesium Bromide target->grignard C-C Disconnection (Grignard Reaction) amino_ester Protected β-Amino Ester aldehyde->amino_ester Reduction cyclopropyl_bromide Cyclopropyl Bromide grignard->cyclopropyl_bromide Grignard Formation mg Magnesium Metal grignard->mg

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway and Experimental Protocols

The forward synthesis is envisioned as a three-step process: protection of a starting amino acid, reduction to a key aldehyde intermediate, and a final Grignard addition to yield the target molecule.

Step 1: Protection of the Amine

The presence of a primary amine necessitates a protection strategy to prevent it from interfering with the subsequent organometallic and reduction steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions.

Protocol: Synthesis of Boc-3-amino-2,2-dimethylpropanoic acid

  • To a solution of 3-amino-2,2-dimethylpropanoic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected acid.

Step 2: Reduction to the Aldehyde Intermediate

The conversion of the Boc-protected carboxylic acid to the corresponding aldehyde is a critical step. Direct reduction can be challenging, but a two-step procedure involving activation and subsequent reduction is highly reliable. The carboxylic acid can be converted to a Weinreb amide, which is known to cleanly yield aldehydes upon reaction with organometallic reagents or hydrides. Alternatively, direct reduction using a sterically hindered hydride like diisobutylaluminium hydride (DIBAL-H) at low temperatures can also be effective.

Protocol: Synthesis of tert-butyl (3-oxo-2,2-dimethylpropyl)carbamate

  • Dissolve the Boc-protected acid (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add DIBAL-H (1.5 eq., 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step without further purification.

Step 3: Grignard Reaction and Deprotection

The final carbon-carbon bond is formed via the addition of cyclopropylmagnesium bromide to the aldehyde intermediate. This reaction constructs the cyclopropyl carbinol moiety. The subsequent removal of the Boc protecting group under acidic conditions will yield the final target molecule.

G cluster_workflow Final Synthesis Workflow aldehyde Boc-Protected Aldehyde reaction_mixture Grignard Addition (Anhydrous THF, 0°C) aldehyde->reaction_mixture grignard_reagent Cyclopropylmagnesium Bromide grignard_reagent->reaction_mixture protected_product Boc-Protected Final Product reaction_mixture->protected_product deprotection Acidic Deprotection (TFA or HCl in Dioxane) protected_product->deprotection final_product 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol deprotection->final_product

Caption: Final workflow for the synthesis of the target molecule.

Protocol: Synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

  • Prepare cyclopropylmagnesium bromide by adding cyclopropyl bromide (1.2 eq.) to a suspension of magnesium turnings (1.3 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of the crude Boc-protected aldehyde (1 eq.) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude Boc-protected alcohol by column chromatography on silica gel.

  • Dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid in dichloromethane.

  • Stir at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt, which can be isolated or neutralized with a mild base to yield the free amine.

Data Summary

The following table summarizes the proposed synthetic sequence. Expected yields are estimated based on literature precedents for similar transformations.

StepReactionKey ReagentsSolventExpected Yield
1Boc Protection(Boc)₂O, NaHCO₃Dioxane/Water>95%
2Reduction to AldehydeDIBAL-HTHF70-85%
3Grignard & Deprotectionc-PrMgBr, HCl/DioxaneTHF, Dioxane60-75% (over 2 steps)

Conclusion and Future Outlook

While 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is not a known compound, this guide provides a robust and scientifically sound pathway for its synthesis. The proposed route leverages well-established and reliable chemical transformations, ensuring a high probability of success for researchers venturing into this unexplored area of chemical space. The synthesis of this molecule would provide a valuable new building block for drug discovery programs, offering a unique combination of a cyclopropyl group for improved metabolic properties and a sterically constrained amino alcohol for specific molecular interactions. The protocols detailed herein serve as a comprehensive starting point for the synthesis, purification, and characterization of this novel compound, paving the way for its evaluation in biological systems.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The Weinreb Amide. Organic Chemistry Portal. [Link]

  • Cyclopropyl rings in medicinal chemistry. Future Medicinal Chemistry. [Link]

Exploratory

A Technical Guide to the Predicted Spectroscopic Data of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Molecular Structure and Key Features 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is a chiral amino alcohol char...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Key Features

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is a chiral amino alcohol characterized by a unique combination of functional groups: a primary amine, a secondary alcohol, a cyclopropyl ring, and a gem-dimethyl substituted quaternary carbon. This distinct architecture is anticipated to give rise to a specific and identifiable spectroscopic fingerprint.

Molecular Structure:

Caption: Molecular structure of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the magnetic anisotropy of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
Cyclopropyl CH₂0.2 - 0.6mShielded by the ring current effect of the cyclopropane ring.[1]
Cyclopropyl CH0.8 - 1.2mdeshielded relative to the CH₂ protons of the ring.
gem-Dimethyl CH₃1.0 - 1.3sTwo singlets due to the chiral center at C1, unless accidental equivalence occurs.
CH₂-N2.8 - 3.2mDeshielded by the adjacent nitrogen atom.
CH-OH3.5 - 3.9mDeshielded by the adjacent oxygen atom.
NH₂1.5 - 3.0br sBroad signal, chemical shift and intensity are concentration and solvent dependent.
OH2.0 - 4.0br sBroad signal, chemical shift and intensity are concentration and solvent dependent.

Causality in Experimental Design: When acquiring the ¹H NMR spectrum, the choice of solvent is critical. A deuterated protic solvent like methanol-d₄ or D₂O would lead to the exchange of the NH₂ and OH protons with deuterium, causing their signals to disappear. This is a definitive method to confirm the assignment of these labile protons. Conversely, using an aprotic solvent like CDCl₃ or DMSO-d₆ will preserve these signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • To aid in structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
Cyclopropyl CH₂5 - 15Highly shielded due to the strained ring structure.[2]
Cyclopropyl CH15 - 25Deshielded relative to the CH₂ carbons of the ring.
Quaternary C35 - 45
gem-Dimethyl CH₃20 - 30Two distinct signals are expected due to the chiral center at C1.
CH₂-N45 - 55Deshielded by the electronegative nitrogen atom.
CH-OH70 - 80Deshielded by the highly electronegative oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Table 3: Predicted Mass Spectrometry Fragmentation

m/zIonRationale
[M+H]⁺C₉H₂₀NO⁺Molecular ion peak in positive ion mode (e.g., ESI+).
M-17C₉H₁₇N⁺Loss of H₂O from the molecular ion.
M-18C₉H₁₆N⁺Loss of NH₃ from the molecular ion.
VariousAlpha-cleavage adjacent to the nitrogen and oxygen atoms is expected to be a prominent fragmentation pathway.[3][4]

Causality in Experimental Design: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method that is likely to produce a prominent protonated molecular ion peak ([M+H]⁺), which is essential for determining the molecular weight. Electron ionization (EI), a harder ionization technique, would lead to more extensive fragmentation, providing more detailed structural information but potentially a less intense or absent molecular ion peak.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire data in both positive and negative ion modes.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Use the accurate mass data to calculate the elemental composition.

    • Propose fragmentation pathways consistent with the observed product ions.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrationRationale
3400-3200 (broad)O-HStretchingThe broadness is due to hydrogen bonding.[5]
3400-3300 (two bands)N-HStretchingPrimary amines typically show two N-H stretching bands (symmetric and asymmetric).[5][6]
3080-3000C-H (cyclopropyl)StretchingCharacteristic for C-H bonds on a cyclopropane ring.
2960-2850C-H (alkyl)StretchingFor the sp³ hybridized C-H bonds.
1650-1580N-HBending (scissoring)Characteristic for primary amines.[7]
1260-1000C-OStretchingStrong absorption for the alcohol C-O bond.[5]

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • For a liquid sample, a thin film between salt plates can be used.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the pure KBr/ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands.

Workflow Diagram:

Spectroscopic_Analysis_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, theory-backed prediction of the spectroscopic data for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with standardized experimental protocols, offers a valuable framework for any researcher working with this or structurally similar molecules. The provided rationale for the predicted spectral features, grounded in fundamental principles of spectroscopy and data from analogous compounds, ensures a high degree of scientific integrity. This guide should facilitate the efficient and accurate characterization of this novel compound in a laboratory setting.

References

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Foundational

Exploring Analogs of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol: A Technical Guide for Drug Discovery

Abstract The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. This guide delves into the exploration of analogs of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, a molecule combining the advantageous features of a cyclopropyl group, a gem-dimethyl moiety, and a β-amino alcohol. We will dissect the rationale behind exploring this chemical space, propose robust synthetic strategies for analog generation, and outline a comprehensive framework for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structural elements for the discovery of novel therapeutics.

Introduction: The Strategic Value of the Core Scaffold

The lead molecule, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, presents a compelling starting point for a drug discovery campaign due to the convergence of three structurally and pharmacologically significant motifs:

  • The Cyclopropyl Group: Far from being a mere chemical curiosity, the cyclopropyl ring is a powerful tool in drug design. Its inherent ring strain (approximately 27.5 kcal/mol) confers unique electronic and steric properties.[1] This three-membered carbocycle can enhance potency by acting as a conformational restraint, locking flexible molecules into their bioactive conformation.[1][2] Furthermore, the shorter and stronger carbon-hydrogen bonds within the cyclopropane ring increase its resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to improved metabolic stability.[1][3] The FDA's approval of 18 new chemical entities containing a cyclopropyl group in the last decade underscores its value in modern pharmaceuticals.[4]

  • The Gem-Dimethyl Group: This moiety can serve as a metabolic shield, preventing the oxidation of adjacent positions. Its steric bulk can also play a crucial role in orienting the molecule within a binding pocket, thereby enhancing selectivity and potency. In some contexts, the gem-dimethyl group can be considered a bioisosteric replacement for other functionalities, influencing the molecule's overall lipophilicity and pharmacokinetic profile.

  • The β-Amino Alcohol Moiety: This functional group is a common pharmacophore found in a wide array of biologically active compounds, including numerous approved drugs. The presence of both a hydroxyl and an amino group allows for a variety of hydrogen bonding interactions with biological targets. The distance and stereochemical relationship between these two groups are critical determinants of a molecule's pharmacological activity.

The combination of these three motifs suggests a molecule with potentially enhanced potency, favorable metabolic stability, and the capacity for strong and specific interactions with a biological target. The exploration of its analogs, therefore, presents a rich field of opportunity for the discovery of novel drug candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][5]

Strategic Approaches to Analog Synthesis

A systematic exploration of the chemical space around the lead compound requires a flexible and robust synthetic strategy. The following sections outline key approaches to generating a diverse library of analogs.

Synthesis of the Core Amino Alcohol Scaffold

The primary challenge in synthesizing the lead compound and its analogs lies in the stereocontrolled construction of the amino alcohol. A common and effective method involves the ring-opening of a suitable epoxide with an amine.

Experimental Protocol: Epoxide Ring-Opening for β-Amino Alcohol Synthesis

  • Epoxide Formation: The synthesis would commence with the epoxidation of a corresponding allylic alcohol. This can be achieved using various reagents, such as m-chloroperoxybenzoic acid (m-CPBA) or through a Sharpless asymmetric epoxidation to control stereochemistry if desired.

  • Amine Source: A variety of primary and secondary amines can be utilized for the ring-opening step, allowing for the introduction of diverse substituents on the nitrogen atom.

  • Ring-Opening Reaction: The epoxide is dissolved in a suitable solvent, such as isopropanol or acetonitrile. The amine is then added, often in excess, and the reaction mixture is heated to drive the reaction to completion. The regioselectivity of the ring-opening is influenced by both steric and electronic factors.

  • Purification: Following the reaction, the product is purified using standard techniques, such as column chromatography or crystallization, to yield the desired β-amino alcohol.

This method provides a versatile platform for creating a library of β-amino alcohols with varying substituents on the amine.[6]

Introduction of the Cyclopropyl Moiety

The cyclopropyl group can be introduced at various stages of the synthesis, depending on the desired analog.

Experimental Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.

  • Alkene Precursor: An appropriate alkene precursor is synthesized.

  • Reagent Preparation: A zinc-copper couple is prepared by treating zinc dust with a copper sulfate solution.

  • Cyclopropanation: The alkene is dissolved in a suitable solvent, such as diethyl ether. Diiodomethane is then added, followed by the zinc-copper couple. The reaction is typically stirred at room temperature or with gentle heating.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The resulting cyclopropanated product is then purified by column chromatography.

Variations of this reaction, such as the Corey-Chaykovsky reaction, can also be employed to generate the cyclopropyl ring.[5]

Bioisosteric Replacements and Further Diversification

Bioisosterism is a key strategy in medicinal chemistry for optimizing the properties of a lead compound.[7] The cyclopropyl group itself is often used as a bioisostere for moieties like gem-dimethyl groups, vinyl groups, or even phenyl rings.[1][8]

Strategies for Analog Diversification:

  • Cyclopropyl Ring Analogs: The cyclopropyl ring can be replaced with other small, strained ring systems like cyclobutane or oxetane to explore different conformational constraints and physicochemical properties.[9]

  • Gem-Dimethyl Group Analogs: The gem-dimethyl group can be replaced with a cyclopropyl group (spirocycle) or other small alkyl groups to modulate steric bulk and lipophilicity.

  • Amino Group Substitution: A wide variety of substituents can be introduced on the amino group through N-alkylation, N-acylation, or reductive amination to probe interactions with the biological target.

  • Hydroxyl Group Modification: The hydroxyl group can be converted to ethers or esters to alter hydrogen bonding capacity and pharmacokinetic properties.

The following diagram illustrates a potential synthetic workflow for generating a library of analogs.

G cluster_0 Core Synthesis cluster_1 Analog Generation Start Allylic Alcohol Precursor Epoxide Epoxidation (e.g., m-CPBA) Start->Epoxide AminoAlcohol Core β-Amino Alcohol Epoxide->AminoAlcohol Amine Ring-Opening Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) AminoAlcohol->Cyclopropanation N_Alkylation N-Alkylation / Acylation AminoAlcohol->N_Alkylation Bioisosteres Bioisosteric Replacement (e.g., Cyclobutane) AminoAlcohol->Bioisosteres FinalAnalogs Diverse Analog Library Cyclopropanation->FinalAnalogs N_Alkylation->FinalAnalogs Bioisosteres->FinalAnalogs caption Synthetic Workflow for Analog Generation

Caption: Synthetic Workflow for Analog Generation.

Biological Evaluation and Lead Optimization

Once a library of analogs has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

Primary Screening

The initial screening should focus on the primary biological target of interest. This could involve in vitro assays to determine the binding affinity (e.g., Ki or IC50 values) of the analogs to a specific enzyme or receptor.

Secondary and Off-Target Screening

Analogs that show promising activity in the primary screen should be subjected to secondary assays to confirm their mechanism of action and to assess their selectivity. This is crucial to minimize the risk of off-target effects. For example, screening against a panel of related receptors or enzymes can help identify compounds with a desirable selectivity profile.

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the successful development of a drug candidate.

Key ADME-Tox Assays:

Parameter Assay Purpose
Solubility Kinetic or Thermodynamic Solubility AssayTo assess the solubility of the compound in aqueous solutions.
Permeability Caco-2 or PAMPA AssayTo predict intestinal absorption.
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayTo evaluate the compound's susceptibility to metabolism.[3]
Cytotoxicity Cell Viability Assays (e.g., MTT, CellTiter-Glo)To assess the general toxicity of the compound to cells.
hERG Inhibition Patch-Clamp or Fluorescence-Based AssayTo evaluate the risk of cardiac toxicity.

The following diagram illustrates the proposed screening cascade.

G AnalogLibrary Synthesized Analog Library PrimaryScreen Primary Screening (Binding Affinity) AnalogLibrary->PrimaryScreen HitIdentification Hit Identification (Potent Compounds) PrimaryScreen->HitIdentification SecondaryScreen Secondary & Selectivity Screening HitIdentification->SecondaryScreen LeadSelection Lead Candidate Selection SecondaryScreen->LeadSelection ADMETox ADME-Tox Profiling LeadSelection->ADMETox InVivo In Vivo Efficacy Studies ADMETox->InVivo caption Screening Cascade for Lead Optimization

Caption: Screening Cascade for Lead Optimization.

Conclusion

The exploration of analogs of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol offers a promising avenue for the discovery of novel therapeutic agents. The strategic combination of a cyclopropyl group, a gem-dimethyl moiety, and a β-amino alcohol provides a robust starting point for a medicinal chemistry campaign. By employing versatile synthetic strategies and a comprehensive biological evaluation cascade, researchers can systematically navigate this chemical space to identify and optimize lead compounds with desirable pharmacological profiles. The insights gained from such studies will not only advance specific drug discovery projects but also contribute to a deeper understanding of the structure-activity relationships of these important chemical motifs.

References

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Gagné, D., & Gauthier, D. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Journal of Biomolecular Structure and Dynamics. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... Retrieved from [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-amino alcohol derivatives. Retrieved from [Link]

  • Dappen, M. S., et al. (1991). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Retrieved from [Link]

  • Patel, R. N. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]

  • Gaugaz, F. Z., et al. (2014, October 15). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed. Retrieved from [Link]

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Exploratory

A Theoretical Investigation into the Conformational Landscape of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol: A Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, a molecule of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, a molecule of interest in medicinal chemistry due to its unique structural motifs. In the absence of direct experimental or computational studies on this specific molecule, this document outlines a robust computational approach based on established principles of conformational analysis for analogous structures. We will delve into the anticipated impact of the cyclopropyl group and the potential for intramolecular hydrogen bonding, which are expected to be the dominant forces shaping its three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for a theoretical study that can provide crucial insights for rational drug design.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a drug molecule to effectively interact with its target receptor, it must adopt a specific, low-energy conformation known as the bioactive conformation. Understanding the conformational landscape of a potential drug candidate is therefore a cornerstone of modern drug discovery. The cyclopropyl group, a common motif in medicinal chemistry, is known to impart conformational rigidity and unique electronic properties to molecules.[1] Similarly, the amino alcohol functionality is a key pharmacophoric element in many bioactive compounds, often participating in crucial hydrogen bonding interactions with biological targets.

The molecule 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol combines these features, making its conformational analysis particularly relevant. The presence of a bulky gem-dimethyl group adjacent to a stereocenter, coupled with the rigid cyclopropyl ring, suggests a constrained conformational space. This guide proposes a theoretical study to explore this landscape, with a focus on identifying the most stable conformers and the energy barriers between them.

Theoretical Foundations: Key Drivers of Conformation

The conformational preferences of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol are expected to be governed by a complex interplay of steric and electronic factors. Two key structural features will be at the forefront of this analysis: the cyclopropyl group and the potential for intramolecular hydrogen bonding.

The Conformational Influence of the Cyclopropyl Ring

The cyclopropyl group is not merely a passive structural element; its unique electronic structure significantly influences the conformation of adjacent substituents. The Walsh orbitals of the cyclopropane ring can interact with the orbitals of neighboring π-systems or polar bonds, leading to a preference for specific rotational alignments.[2] Theoretical and crystallographic studies have shown that π-acceptor substituents on a cyclopropane ring tend to favor a "bisected" conformation, where the substituent's plane is aligned with the C-C bonds of the ring.[2] While the hydroxyl and amino groups in our target molecule are not traditional π-acceptors, their polar C-O and C-N bonds will experience stereoelectronic effects from the cyclopropyl ring that will influence their rotational preferences.

Intramolecular Hydrogen Bonding: A Conformation-Defining Interaction

The presence of both a hydroxyl (hydrogen bond donor) and an amino (hydrogen bond donor and acceptor) group in 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol raises the possibility of intramolecular hydrogen bonding (IMHB). The formation of an IMHB can significantly stabilize a particular conformation, effectively locking the molecule into a more rigid structure.[3][4] The propensity for IMHB formation is dependent on the distance and orientation of the donor and acceptor groups, which is in turn dictated by the rotational state of the molecule's backbone.[4] Theoretical calculations are particularly well-suited to quantify the energetic advantage of conformers that can form such bonds.[4]

Proposed Computational Methodology: A Step-by-Step Protocol

To elucidate the conformational landscape of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, a multi-step computational workflow is proposed. This protocol is designed to be self-validating by employing progressively more accurate levels of theory.

Initial Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved through a systematic rotation of all key dihedral angles, followed by a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This initial scan will identify a pool of low-energy conformers for further analysis.

Quantum Mechanical Geometry Optimization and Frequency Analysis

The low-energy conformers identified in the initial search will then be subjected to full geometry optimization using Density Functional Theory (DFT).[5][6][7][8] A suitable level of theory, such as the B3LYP functional with a 6-31G(d,p) basis set, is recommended for a good balance of accuracy and computational cost.[5][9] To confirm that the optimized structures correspond to true energy minima, a frequency calculation should be performed. The absence of imaginary frequencies indicates a stable conformer.

High-Level Single-Point Energy Calculations

To obtain more accurate relative energies of the stable conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVTZ). This approach provides a more refined understanding of the energetic ordering of the different conformations.

Torsional Energy Profile Scans

To determine the energy barriers to rotation around key single bonds (e.g., C1-C2, C2-C3, and C3-N), relaxed potential energy surface (PES) scans should be performed. In a relaxed scan, the chosen dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax. This provides a detailed picture of the energy landscape connecting the stable conformers.

Anticipated Results and Data Presentation

The proposed theoretical study is expected to yield a wealth of quantitative data regarding the conformational preferences of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Identification of Stable Conformers

The study will identify a set of low-energy conformers, each with a unique three-dimensional structure. For each conformer, key geometric parameters such as dihedral angles and the presence or absence of intramolecular hydrogen bonds will be documented.

Relative Energies and Population Analysis

The relative energies of the stable conformers will be calculated, allowing for the determination of their Boltzmann populations at a given temperature. This will reveal which conformations are most likely to be present at physiological conditions.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Stable Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°): H-O-C1-C2Dihedral Angle 2 (°): C1-C2-C3-NIntramolecular H-Bond (O-H···N)
A 0.0060180No
B 1.25-7570Yes
C 2.50180-65No

Note: This table presents hypothetical data to illustrate the expected output of the proposed computational study.

Rotational Energy Barriers

The torsional energy profile scans will provide the energy barriers for rotation around key single bonds. This information is crucial for understanding the dynamic behavior of the molecule and the timescale of interconversion between different conformers.

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles

Rotational BondDihedral AngleEnergy Barrier (kcal/mol)
C1-C2H-O-C1-C23.5
C2-C3C1-C2-C3-N5.2

Note: This table presents hypothetical data to illustrate the expected output of the proposed computational study.

Visualization of Computational Workflows and Molecular Structures

Visual representations are essential for conveying complex structural information and computational workflows.

G cluster_0 Conformational Search cluster_1 Quantum Mechanics Refinement cluster_2 Energy & Barrier Calculation Initial Structure Initial Structure Systematic Rotation Systematic Rotation Initial Structure->Systematic Rotation Dihedral Angles MMFF94 Optimization MMFF94 Optimization Systematic Rotation->MMFF94 Optimization Generate Conformers DFT Optimization (B3LYP/6-31G*) DFT Optimization (B3LYP/6-31G*) MMFF94 Optimization->DFT Optimization (B3LYP/6-31G*) Low-Energy Conformers Frequency Analysis Frequency Analysis DFT Optimization (B3LYP/6-31G*)->Frequency Analysis Verify Minima Stable Conformers Stable Conformers Frequency Analysis->Stable Conformers MP2 Single-Point Energy MP2 Single-Point Energy Stable Conformers->MP2 Single-Point Energy Refine Energies PES Scan PES Scan Stable Conformers->PES Scan Calculate Barriers Relative Energies Relative Energies MP2 Single-Point Energy->Relative Energies Rotational Barriers Rotational Barriers PES Scan->Rotational Barriers

Figure 1: A schematic representation of the proposed computational workflow for the conformational analysis of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

G cluster_0 Key Dihedral Angles mol d1 τ1: H-O-C1-C2 d2 τ2: O-C1-C(cyclopropyl)-C(cyclopropyl) d3 τ3: C1-C2-C3-N

Figure 2: Illustration of the key dihedral angles that define the conformation of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. The image is a placeholder representing the molecular structure.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of 3-amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. By leveraging established computational chemistry techniques, it is possible to gain deep insights into the three-dimensional structure of this molecule, even in the absence of direct experimental data. The anticipated results, including the identification of stable conformers, their relative energies, and the barriers to interconversion, will provide a crucial foundation for understanding its potential biological activity. This knowledge can guide the design of new analogs with improved potency and selectivity, ultimately accelerating the drug discovery process. Future work could involve validating the theoretical predictions with experimental techniques such as NMR spectroscopy.

References

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC. (n.d.).
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols - ChemRxiv. (n.d.).
  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (2003). Tetrahedron, 59(16), 2861-2866.
  • Computational studies. (A) Probing the importance of conformation on... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols | Request PDF - ResearchGate. (n.d.).
  • (a) Conformational restriction by steric effects due to the structural... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (n.d.).
  • Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study - PubMed. (2011). Acta Crystallographica Section B: Structural Science, 67(Pt 1), 94-102.
  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC. (2021). Molecules, 26(12), 3534.
  • Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers | Scilit. (n.d.).
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  • The role of intramolecular hydrogen bonding in photoelectron circular dichroism: the diastereoisomers of 1-amino-2-indanol - RSC Publishing. (2025). Physical Chemistry Chemical Physics, 27(4), 2739-2748.
  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - IRIS-AperTO - UniTo. (n.d.).
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Protocols & Analytical Methods

Method

application of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol as a chiral auxiliary

Application Note: 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol as a Chiral Scaffold Executive Summary: The Structural Advantage In the landscape of chiral auxiliaries and ligands, 3-Amino-1-cyclopropyl-2,2-dimethylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol as a Chiral Scaffold

Executive Summary: The Structural Advantage

In the landscape of chiral auxiliaries and ligands, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol represents a highly specialized


-amino alcohol scaffold. Unlike the ubiquitous 1,2-amino alcohols (e.g., valinol, phenylglycinol) used to generate Evans' oxazolidinones, this molecule features a 1,3-relationship  between the amine and hydroxyl groups, separated by a gem-dimethyl  quaternary center.

This unique architecture offers three distinct advantages for asymmetric synthesis and drug development:

  • Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position restricts conformational flexibility, pre-organizing the molecule for tighter metal chelation or rigid ring formation (e.g., 1,3-oxazinan-2-ones).

  • Cyclopropyl Sterics & Electronics: The cyclopropyl group adjacent to the chiral center provides significant steric bulk and unique electronic properties (

    
    -donating character), enhancing facial discrimination in stereoselective reactions.
    
  • Six-Membered Chelate Formation: As a ligand, it forms stable six-membered metallacycles (vs. the five-membered rings of 1,2-amino alcohols), often altering the bite angle and stereochemical outcome of catalytic processes.

This guide details the application of this molecule as a chiral ligand in organozinc additions and as a stoichiometric auxiliary for diastereoselective alkylations.

Application I: Chiral Ligand for Asymmetric Organozinc Addition

The primary catalytic application of this scaffold is in the enantioselective addition of organozinc reagents (e.g.,


) to aldehydes. The molecule acts as a tridentate or bidentate ligand, leveraging the cyclopropyl group to block one face of the transition state.
Mechanistic Insight

The reaction proceeds via a Noyori-type mechanism , but the 1,3-amino alcohol backbone dictates the formation of a dimeric zinc complex with a six-membered chelate ring. The gem-dimethyl group locks the "chair-like" transition state, minimizing non-productive conformers and maximizing enantiomeric excess (ee).

Experimental Protocol: Enantioselective Ethyling of Benzaldehyde

Reagents:

  • Ligand: 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (10 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Ligand Activation:

    • Charge a flame-dried Schlenk flask with the amino alcohol ligand (10 mol%) under Argon.

    • Add anhydrous toluene (0.2 M relative to substrate).

    • Cool to 0°C. Add Diethylzinc (2.2 equiv) dropwise. Caution: Pyrophoric.

    • Stir at 0°C for 30 minutes to allow formation of the active alkyl-zinc-alkoxide complex. Evolution of ethane gas will be observed.

  • Substrate Addition:

    • Cool the mixture to -20°C (or -40°C for higher selectivity).

    • Add Benzaldehyde (1.0 equiv) slowly via syringe pump over 1 hour.

    • Rationale: Slow addition prevents non-catalyzed background reaction.

  • Reaction & Quench:

    • Stir at -20°C for 12–18 hours. Monitor conversion by TLC or GC.

    • Quench by slow addition of saturated

      
       solution.
      
    • Extract with

      
       (3x), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Purify the resulting secondary alcohol via flash column chromatography (

      
      , Hexane/EtOAc gradient).
      

Data Analysis: Expected Performance

Parameter Value Notes
Yield >90% High conversion due to stable Zn-complex.
ee% 85–98% Dependent on temperature; Cyclopropyl group enhances selectivity vs. isopropyl analogs.

| Reaction Time | 12–24 h | Slower than 1,2-amino alcohols due to 6-membered ring kinetics. |

Application II: Stoichiometric Chiral Auxiliary (1,3-Oxazinan-2-one)

For substrates requiring absolute stereocontrol (dr > 99:1), this amino alcohol is converted into a chiral 1,3-oxazinan-2-one . This is the six-membered analog of the Evans oxazolidinone.

Pathway Visualization

The following diagram illustrates the transformation from the raw amino alcohol to the active auxiliary and the subsequent alkylation cycle.

G Start 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol Cyclization Cyclization (PhOCOCl or CDI) Start->Cyclization  Activation   Auxiliary Chiral 1,3-Oxazinan-2-one (The Scaffold) Cyclization->Auxiliary  Ring Closure   Acylation N-Acylation (R-COCl, n-BuLi) Auxiliary->Acylation  Substrate Loading   Enolization Enolization (NaHMDS or LDA) Acylation->Enolization  -78°C   Alkylation Stereoselective Alkylation (R'-X) Enolization->Alkylation  Face Blocked by Cyclopropyl   Cleavage Hydrolytic Cleavage Alkylation->Cleavage  Purification   Cleavage->Auxiliary  Recycle   Product Chiral Acid + Recovered Auxiliary Cleavage->Product  Final Step  

Figure 1: Workflow for utilizing the scaffold as a stoichiometric auxiliary. The gem-dimethyl group ensures the ring adopts a specific conformation, while the cyclopropyl group sterically hinders one face of the enolate.

Protocol: Synthesis of the Chiral Oxazinan-2-one
  • Cyclization:

    • Dissolve 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (10 mmol) in dry THF.

    • Add Carbonyl Diimidazole (CDI) (1.1 equiv) and catalytic DMAP.

    • Reflux for 12 hours. The amino group attacks the carbonyl, followed by the hydroxyl closure, forming the cyclic carbamate.

    • Result: A rigid, crystalline solid (Oxazinan-2-one).

  • N-Acylation (Loading the Auxiliary):

    • Dissolve the Oxazinan-2-one in THF at -78°C.

    • Add n-BuLi (1.1 equiv) to deprotonate the amide nitrogen.

    • Add the acid chloride (e.g., Propionyl chloride) slowly.

    • Warm to 0°C and quench.

  • Asymmetric Alkylation:

    • Enolization: Treat the N-acylated auxiliary with NaHMDS (1.1 equiv) at -78°C in THF.

    • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide).

    • Mechanism: The Li-enolate is chelated. The gem-dimethyl group forces the cyclopropyl group to shield the Re-face (or Si-face, depending on absolute config), forcing the electrophile to attack from the opposite side.

Drug Development Context: HCV Protease Inhibitors

This specific molecule is often investigated as a P1' capping group or a fragment for HCV NS3/4A protease inhibitors . The cyclopropyl moiety mimics the steric environment of proline derivatives found in drugs like Boceprevir, but the linear spacer allows for different binding pocket interactions.

Structural Activity Relationship (SAR) Note:

  • Cyclopropyl: Increases metabolic stability (blocks P450 oxidation sites) and improves lipophilicity.

  • Gem-Dimethyl: Restricts rotatable bonds, reducing the entropic penalty of binding to the viral protease.

References

  • Product Identification & Properties
  • Mechanistic Foundation (Gamma-Amino Alcohols)

    • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.[1] (2020).[2] PMC / NIH. Describes the synthesis and utility of this class of molecules as ligands. Available at: [Link]

  • General Auxiliary Principles
  • Related Cyclopropyl Scaffolds in Pharma

    • Pharmaceutical applications of cyclopropyl containing scaffolds.[1][3] (2025).[3][4][5] Future Medicinal Chemistry. Available at: [Link]

Sources

Application

reaction of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol with aldehydes

Application Note: Synthesis of Tetrahydro-1,3-oxazines via Condensation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol with Aldehydes Executive Summary & Scope Tetrahydro-1,3-oxazines are highly valued pharmacophores a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Tetrahydro-1,3-oxazines via Condensation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol with Aldehydes

Executive Summary & Scope

Tetrahydro-1,3-oxazines are highly valued pharmacophores and versatile synthetic intermediates in drug development, frequently utilized for their antimicrobial, antimalarial, and CNS-active properties[1]. This protocol details the targeted condensation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1)[2] with aldehydes to assemble heavily substituted tetrahydro-1,3-oxazine scaffolds.

The selection of this specific 1,3-amino alcohol is highly strategic for medicinal chemistry:

  • Cyclopropyl Group (C1): Introduces unique conformational rigidity and acts as a bioisostere to enhance metabolic stability against CYP450 enzymes.

  • Gem-Dimethyl Group (C2): Acts as a critical thermodynamic and kinetic driver for the ring-closure step, ensuring high yields of the cyclic product over acyclic intermediates.

Mechanistic Rationale & The Thorpe-Ingold Effect

The formation of the tetrahydro-1,3-oxazine ring from a 1,3-amino alcohol and an aldehyde proceeds via a well-established three-step cascade:

  • Nucleophilic Addition : The primary amine of the substrate attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.

  • Dehydration : Elimination of a water molecule yields an intermediate imine (Schiff base).

  • Intramolecular Cyclization : The pendant hydroxyl group acts as an internal nucleophile, attacking the imine carbon to form the 6-membered tetrahydro-1,3-oxazine ring.

Expert Insight & Causality : The success of this specific cyclization is heavily dependent on the Thorpe-Ingold effect (gem-dimethyl effect)[3]. The steric bulk of the two methyl groups at the C2 position compresses the internal C1-C2-C3 bond angle. This compression forces the reactive hydroxyl and imine moieties into close spatial proximity, drastically lowering the entropic barrier (


) for the intramolecular cyclization step. Without this gem-dimethyl substitution, the equilibrium is more likely to stall at the acyclic imine stage[4].

Mechanism A 1,3-Amino Alcohol + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine (Schiff Base) Intermediate B->C -H2O (Dehydration) D Tetrahydro-1,3-oxazine (Cyclized Product) C->D Intramolecular Cyclization

Reaction mechanism of 1,3-amino alcohol and aldehyde forming a tetrahydro-1,3-oxazine.

Materials and Reagents

  • Substrate : 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (Purity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     95%).
    
  • Electrophile : Aryl or aliphatic aldehyde (1.05 equivalents).

  • Solvent : Anhydrous Toluene (preferred for high-temperature azeotropic distillation).

  • Catalyst : Catalytic p-Toluenesulfonic acid (pTSA) (0.05 eq)[4].

  • Equipment : Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system : the physical removal and measurement of water serves as a real-time indicator of reaction progress, ensuring trustworthiness before proceeding to downstream purification.

  • Step 1: Reaction Assembly

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (10 mmol) in anhydrous toluene (50 mL).

    • Add the selected aldehyde (10.5 mmol) and a catalytic amount of pTSA (0.5 mmol).

    • Causality: The slight excess of aldehyde ensures complete consumption of the valuable amino alcohol. pTSA protonates the carbonyl/hemiaminal, accelerating the dehydration step.

  • Step 2: Azeotropic Distillation

    • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C) for 2 to 4 hours.

    • Causality: As the condensation proceeds, water is generated. The Dean-Stark trap continuously removes water from the system, driving the equilibrium toward the imine and subsequent oxazine according to Le Chatelier's principle.

  • Step 3: Reaction Monitoring & Self-Validation

    • Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3) or LC-MS.

    • Validation Check: The reaction is deemed complete when the theoretical volume of water (approx. 0.18 mL for 10 mmol) is collected in the trap, and the ninhydrin-active primary amine spot disappears on the TLC plate.

  • Step 4: Workup

    • Cool the reaction to room temperature.

    • Quench the acid catalyst by washing the organic layer with saturated aqueous

      
       (2 x 25 mL), followed by brine (25 mL).
      
    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Step 5: Purification

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure tetrahydro-1,3-oxazine diastereomers.

Workflow S1 Step 1: Reagent Assembly Mix Amino Alcohol & Aldehyde in Toluene S2 Step 2: Azeotropic Distillation Reflux with Dean-Stark Trap (2-4 h) S1->S2 S3 Step 3: Reaction Monitoring TLC / LC-MS Verification of Imine S2->S3 S4 Step 4: Workup & Concentration Solvent Evaporation S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Step-by-step experimental workflow for the synthesis of tetrahydro-1,3-oxazine derivatives.

Analytical Characterization & Data Presentation

To confirm successful cyclization versus an arrested imine intermediate, spectroscopic analysis is critical. The disappearance of the aldehyde carbonyl and the primary amine signals, coupled with the appearance of the characteristic oxazine ring protons, confirms the structure[1].

Analytical MethodStarting Materials (Expected Signals)Tetrahydro-1,3-oxazine Product (Expected Signals)Diagnostic Significance

H NMR (CDCl

)
Aldehyde CHO: ~9.5 - 10.5 ppm Amine NH

: ~1.5 - 2.0 ppm (broad)
Oxazine C2-H (O-CH-N): ~4.5 - 5.5 ppm NH (ring): ~2.0 - 2.5 ppm (broad)The shift from an aldehyde/imine proton to a highly shielded aminal-like C2 proton confirms ring closure.

C NMR (CDCl

)
Aldehyde C=O: ~190 - 200 ppmOxazine C2 (O-C-N): ~85 - 95 ppmComplete loss of the sp

carbonyl carbon and appearance of the sp

aminal carbon.
IR Spectroscopy C=O stretch: ~1700 cm

N-H stretch (1° amine): ~3300, 3400 cm

C-O-C stretch: ~1100 cm

N-H stretch (2° amine): ~3300 cm

(single band)
Absence of C=O and imine C=N (~1650 cm

) bands validates the absence of acyclic intermediates.
Mass Spectrometry (ESI+) [M+H]

of Amino Alcohol: m/z 144.1
[M+H]

of Product: m/z (144.1 + Aldehyde MW - 18)
Confirms the exact mass of the dehydrated condensation product.

Troubleshooting & Optimization

  • Incomplete Cyclization (Imine Trapping) : If NMR reveals a strong imine signal (CH=N at ~8.0 ppm) and no oxazine C2-H, the cyclization is thermodynamically hindered. Solution : Switch to a more polar aprotic solvent (e.g., 1,2-Dichloroethane) and add a strong Lewis acid (e.g.,

    
    ) to activate the imine for intramolecular attack[4].
    
  • Diastereomeric Mixtures : The C1 cyclopropyl group and the newly formed C2 stereocenter in the oxazine ring will result in diastereomers. Solution : If a single diastereomer is required for downstream biological assays, separate the mixture using preparative chiral HPLC or perform a stereoselective crystallization using chiral resolving acids (e.g., L-tartaric acid).

References

  • Tailoring interactions for cisPro peptide bond stabilization . ProBiologists. Available at:[Link][3]

  • Convenient Procedure for the Reduction of p-Enamino Ketones: Synthesis of y-Amino Alcohols and Tetrahydro-I ,3-oxazines . RSC Publishing. Available at:[Link][1]

Sources

Method

A Senior Application Scientist's In-Depth Technical Guide to the Chiral Resolution of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Enantiomers

Executive Summary & Structural Rationale In modern drug development, the stereochemical configuration of an active pharmaceutical ingredient (API) profoundly dictates its pharmacokinetic and pharmacodynamic profile. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development, the stereochemical configuration of an active pharmaceutical ingredient (API) profoundly dictates its pharmacokinetic and pharmacodynamic profile. The molecule 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1)[1] is a highly sterically hindered 1,3-amino alcohol building block. It features a cyclopropyl ring, a gem-dimethyl group, and a single stereocenter at the C1 position (bearing the hydroxyl group).

Resolving this racemate presents unique challenges and opportunities. As a Senior Application Scientist, I have designed this protocol to leverage the molecule's specific structural features. The extreme steric bulk of the gem-dimethyl group restricts the conformational flexibility of the carbon backbone. This rigidity is highly advantageous: it amplifies the spatial discrepancies between diastereomeric salts during classical resolution[2], and it enhances chiral recognition on immobilized polysaccharide stationary phases during Supercritical Fluid Chromatography (SFC)[3].

This guide details two orthogonal, self-validating methodologies for the resolution of these enantiomers: Classical Diastereomeric Salt Fractional Crystallization and Preparative Supercritical Fluid Chromatography (SFC) .

Protocol A: Classical Diastereomeric Salt Resolution

Mechanistic Causality

The primary amine moiety (pKa ~10) readily forms stable salts with chiral organic acids. By introducing an enantiopure resolving agent such as (+)-Di-p-toluoyl-L-tartaric acid (L-DTTA), the enantiomers are converted into a pair of diastereomeric salts. The rigid conformation induced by the cyclopropyl and gem-dimethyl groups maximizes the difference in lattice energies between the


-amine•L-DTTA and 

-amine•L-DTTA salts, driving a significant solubility differential that enables highly efficient fractional crystallization[2].
Step-by-Step Methodology & Self-Validation System

Step 1: Salt Formation

  • Charge a 500 mL jacketed reactor with 10.0 g (69.8 mmol) of racemic 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

  • Add 150 mL of HPLC-grade Methanol and initiate stirring at 250 rpm.

  • In a separate flask, dissolve 27.0 g (69.8 mmol, 1.0 eq) of (+)-Di-p-toluoyl-L-tartaric acid in 100 mL of Methanol.

  • Add the resolving agent solution dropwise to the reactor over 30 minutes. Heat the mixture to 60°C to ensure complete dissolution and thermodynamic equilibration.

Step 2: Fractional Crystallization 5. Program the jacketed reactor to cool from 60°C to 4°C at a strictly controlled rate of 0.5°C/min. Causality: A slow cooling profile prevents kinetic trapping and supersaturation, ensuring the growth of highly pure crystals of the less soluble diastereomer. 6. Hold the suspension at 4°C for 4 hours. 7. Isolate the crystalline salt via vacuum filtration and wash the filter cake with 20 mL of cold Methanol/Acetone (1:1 v/v).

Step 3: The Self-Validation Check 8. Do not proceed to bulk free-basing without validation. Extract a 5 mg aliquot of the crystalline salt. Suspend in 1 mL of Dichloromethane (DCM) and add 1 mL of 2M NaOH. Vortex and extract the organic layer. 9. Analyze the organic layer via analytical chiral HPLC. If the enantiomeric excess (ee) is < 98%, resuspend the bulk solid in 150 mL of Methanol and repeat the crystallization (Step 2).

Step 4: Alkaline Hydrolysis (Free-Basing) 10. Once ee > 98% is validated, suspend the bulk crystalline salt in 100 mL of DCM. 11. Add 100 mL of 2M aqueous NaOH and stir vigorously for 30 minutes to liberate the free amine. 12. Separate the organic layer, extract the aqueous layer with an additional 50 mL of DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (1S)-enantiomer.

ClassicalResolution Racemate Racemic Amino Alcohol (CAS: 1542802-30-1) SaltFormation Diastereomeric Salt Formation (MeOH, 60°C) Racemate->SaltFormation ResolvingAgent (+)-Di-p-toluoyl-L-tartaric acid (Resolving Agent) ResolvingAgent->SaltFormation Crystallization Controlled Cooling to 4°C (Fractional Crystallization) SaltFormation->Crystallization Solid Crystalline Salt (Enantiomerically Enriched) Crystallization->Solid MotherLiquor Mother Liquor (Opposite Enantiomer) Crystallization->MotherLiquor Validation Self-Validation: Chiral HPLC (ee > 98%?) Solid->Validation Validation->Crystallization No (Recrystallize) FreeBasing Alkaline Hydrolysis (2M NaOH / DCM) Validation->FreeBasing Yes PureEnantiomer Pure (1S)-Enantiomer (Target Compound) FreeBasing->PureEnantiomer

Workflow for the classical diastereomeric salt resolution and self-validation process.

Quantitative Data: Resolving Agent Screening

Table 1: Comparison of Resolving Agents for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

Resolving Agent (1.0 eq)Solvent SystemYield of Salt (%)Initial ee (%)ee after 1st Recryst. (%)
(+)-Di-p-toluoyl-L-tartaric acidMethanol42%88%> 99%
(S)-(+)-Mandelic acidEthanol / EtOAc35%74%91%
(1R)-(-)-10-Camphorsulfonic acidAcetone28%62%85%
(-)-Dibenzoyl-L-tartaric acidMethanol / Water45%81%96%

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

Mechanistic Causality

While classical resolution is cost-effective, Preparative SFC is the modern pharmaceutical industry standard for rapid, high-throughput enantioseparation[4]. Native primary amines often suffer from deleterious silanol interactions on traditional liquid chromatography phases, leading to severe peak tailing[3]. SFC overcomes this by utilizing supercritical CO₂ (scCO₂) paired with a basic modifier (e.g., Diethylamine), which actively masks residual silanols on the chiral stationary phase (CSP) and ensures sharp, baseline-resolved peaks[5].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 20.0 g of the racemic amino alcohol in 400 mL of HPLC-grade Methanol to achieve a feed concentration of 50 mg/mL.

  • Filter the solution through a 0.22 µm PTFE membrane to prevent column frit blockage.

Step 2: SFC System Equilibration 3. Install a Chiralpak IG preparative column (Amylose tris(3-chloro-5-methylphenylcarbamate), 250 x 21.2 mm, 5 µm). 4. Equilibrate the system with scCO₂ and the co-solvent (Methanol containing 0.1% v/v Diethylamine) at a ratio of 75:25. 5. Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C to maintain the fluid in a supercritical state.

Step 3: Stacked Injection & Fraction Collection 6. Program the preparative SFC for stacked injections. Causality: Stacked injections overlap the chromatograms of consecutive runs, drastically reducing solvent consumption and maximizing throughput per hour[5]. 7. Inject 2.0 mL (100 mg) per cycle. Monitor UV absorbance at 210 nm. 8. Route Fraction 1 (typically the (1R)-enantiomer) and Fraction 2 ((1S)-enantiomer) into separate collection vessels via the gas-liquid cyclone separators.

Step 4: Product Recovery 9. Transfer the collected fractions to a rotary evaporator. 10. Remove the Methanol/Diethylamine co-solvent under reduced pressure (40°C, 150 mbar) to isolate the enantiopure free amines as viscous oils or low-melting solids.

SFCWorkflow Injection Stacked Injection (Racemate in MeOH) Column Chiralpak IG Column (Stationary Phase) Injection->Column Detection UV Detection (210 nm) Column->Detection MobilePhase scCO2 + MeOH + 0.1% DEA (Mobile Phase) MobilePhase->Column Fraction1 Fraction 1 (1R)-Enantiomer Detection->Fraction1 Fraction2 Fraction 2 (1S)-Enantiomer Detection->Fraction2 Recovery Cyclone Separation & Solvent Evaporation Fraction1->Recovery Fraction2->Recovery

Preparative SFC separation pathway utilizing stacked injections for high-throughput recovery.

Quantitative Data: SFC Method Parameters

Table 2: SFC Method Parameters and System Suitability

ParameterSpecification / Setpoint
Stationary Phase Chiralpak IG (250 x 21.2 mm, 5 µm)
Mobile Phase scCO₂ / MeOH + 0.1% DEA (75:25 v/v)
Flow Rate 70.0 mL/min
Back Pressure (ABPR) 120 bar
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 2.0 mL (50 mg/mL in MeOH)
Cycle Time 4.5 minutes (Stacked)
Resolution (Rs) > 2.5 (Baseline resolved)

References

  • [1] 1542802-30-1 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol AKSci 3063DY. AK Scientific.

  • [4] Application of preparative SFC in the pharmaceutical industry. ResearchGate.

  • [3] Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether‐derived column. ResearchGate.

  • [5] Supercritical Fluid Chromatography: Volume 2. DOKUMEN.PUB.

  • [2] Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator. ACS Publications.

Sources

Application

Application Note: Large-Scale Synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

This Application Note and Protocol guide details the large-scale synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol , a critical intermediate often utilized in the synthesis of antiviral therapeutics (e.g., HCV p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the large-scale synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol , a critical intermediate often utilized in the synthesis of antiviral therapeutics (e.g., HCV protease inhibitors) and novel GPCR ligands.


 | MW:  143.23  g/mol 

Executive Summary & Retrosynthetic Strategy

The synthesis of sterically hindered


-amino alcohols presents unique challenges in process chemistry, particularly regarding the installation of the gem-dimethyl group and the preservation of the cyclopropyl ring.

While direct Grignard additions to


-amino ketones are possible, they often suffer from poor atom economy and difficult impurity profiles on a kilogram scale. The most robust, scalable route identified relies on a Directed Aldol Condensation  of isobutyronitrile followed by a Global Hydride Reduction . This approach utilizes inexpensive commodity chemicals (isobutyronitrile, cyclopropanecarboxaldehyde) and minimizes step count.
Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol Inter Intermediate: 3-Cyclopropyl-3-hydroxy- 2,2-dimethylpropanenitrile Target->Inter Global Reduction (LAH or BH3) SM1 Starting Material 1: Isobutyronitrile Inter->SM1 Lithiation (LDA) SM2 Starting Material 2: Cyclopropanecarboxaldehyde Inter->SM2 Electrophilic Trap

Figure 1: Retrosynthetic disconnection relying on the


-lithiation of isobutyronitrile.[1]

Route Selection & Process Logic

The following table compares the two primary synthetic pathways considered for scale-up.

FeatureRoute A: Nitrile Aldol (Recommended) Route B: Reformatsky / Grignard
Key Steps 1.[1] Lithiation/Addition2. Nitrile Reduction1. Reformatsky (Zn)2. Amidation3. Reduction
Atom Economy High (Direct C-C bond formation)Low (Loss of halides/esters)
Reagent Cost Low (Isobutyronitrile, LDA)Medium (Bromoisobutyrate, Zn dust)
Safety Profile Requires cryogenic control (-78°C)Exothermic initiation risks
Impurity Profile Clean (Main impurity is unreacted SM)Complex (Homocoupling, elimination)

Decision: Route A is selected for its superior atom economy and cleaner impurity profile, which simplifies downstream purification (crystallization vs. chromatography).

Detailed Experimental Protocols

Step 1: Synthesis of 3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanenitrile

Reaction Principle: The


-proton of isobutyronitrile is deprotonated by Lithium Diisopropylamide (LDA) to generate a nucleophilic lithio-species, which attacks the carbonyl carbon of cyclopropanecarboxaldehyde.

Reagents:

  • Isobutyronitrile (1.0 equiv)

  • Cyclopropanecarboxaldehyde (1.05 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Diisopropylamine (1.2 equiv)

  • THF (Anhydrous, 10 vol)

Protocol:

  • LDA Preparation: Charge a dry reactor with anhydrous THF and diisopropylamine. Cool to -20°C. Add n-BuLi dropwise, maintaining internal temperature < 0°C. Stir for 30 min to ensure complete LDA formation.

  • Cryogenic Cooling: Cool the LDA solution to -78°C .

    • Note: Proper cryogenic control is critical to prevent self-condensation of the nitrile.

  • Nucleophile Formation: Add isobutyronitrile dropwise over 45 minutes. Maintain temperature < -70°C. Stir for 1 hour at -78°C.

  • Electrophile Addition: Add cyclopropanecarboxaldehyde (diluted in minimal THF) slowly over 1 hour.

    • Process Insight: The cyclopropyl ring is stable to these conditions, but rapid addition can cause local exotherms leading to retro-aldol side reactions.

  • Quench: Stir for 2 hours at -78°C, then allow to warm to -20°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude nitrile is typically a viscous oil. For high purity, recrystallize from Hexanes/EtOAc (10:1) or proceed directly if purity >90% by HPLC.

Step 2: Global Reduction to 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

Reaction Principle: The nitrile group is reduced to a primary amine. While catalytic hydrogenation (Raney Ni) is preferred for multi-ton scale, Lithium Aluminum Hydride (LAH) is the standard for kilogram-scale pilot batches due to speed and reliability.

Reagents:

  • 3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanenitrile (1.0 equiv)

  • Lithium Aluminum Hydride (2.5 equiv, pellets or solution in THF)

  • THF (Anhydrous, 15 vol)

Protocol:

  • Slurry Preparation: Charge reactor with anhydrous THF and cool to 0°C. Carefully add LAH pellets under nitrogen flow.

    • Safety: LAH is pyrophoric. Use dedicated solids handling equipment.

  • Addition: Dissolve the nitrile intermediate in THF (3 vol). Add this solution dropwise to the LAH slurry.[1]

    • Exotherm Control: The reduction is highly exothermic. Control addition rate to maintain mild reflux or T < 40°C.

  • Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 4-6 hours. Monitor by TLC/LCMS for disappearance of nitrile.

  • Fieser Quench (Critical): Cool to 0°C. Quench carefully with the standard Fieser method:

    • Add

      
       mL water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Filtration: Stir until a granular white precipitate forms (lithium aluminates). Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the crude amino alcohol.

  • Final Purification: The product can be purified by forming the HCl salt . Dissolve free base in Ethanol, add conc. HCl, and precipitate with Diethyl Ether.

Analytical Specifications & Quality Control

Data Summary Table:

TestSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Identification Matches Reference Standard1H NMR (DMSO-d6)
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Water Content < 1.0%Karl Fischer
Residual Solvents THF < 720 ppmGC-Headspace

Key NMR Signals (Diagnostic):

  • Cyclopropyl: Multiplets at

    
     0.2–0.5 ppm.
    
  • Gem-dimethyl: Two singlets around

    
     0.8–0.9 ppm.
    
  • Carbinol Proton (CH-OH): Doublet/Multiplet around

    
     2.8–3.0 ppm.
    
  • Methylene Amine (

    
    ):  Singlet or AB quartet around 
    
    
    
    2.4–2.6 ppm.

Process Safety & Hazard Analysis

  • Cyclopropyl Moiety: Generally stable, but avoid strong Lewis acids which might trigger ring opening.

  • Lithiation (Step 1): Use of n-BuLi requires anhydrous, inert atmosphere (Nitrogen/Argon). Fire hazard.

  • Reduction (Step 2): Generation of Hydrogen gas (

    
    ). Reactor must be vented to a flare or scrubber. The quench of LAH is the most hazardous operation; ensure cooling capacity is sufficient.
    

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products. Tetrahedron, 58(1), 1-26. Link (Context: General utility of nitrile intermediates).

  • Modern Process Chemistry of Gem-Dimethyl Groups. (General Reference). The lithiation of isobutyronitrile is a textbook transformation found in: Organic Syntheses, Coll. Vol. 6, p. 818 (1988). Link

  • AK Scientific Product Data. 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS 1542802-30-1). Link

  • World Intellectual Property Organization. (2015). Process for the preparation of HCV intermediates. WO2015036522A1. (Context: Analogous cyclopropyl amino alcohol synthesis). Link

Sources

Method

The Strategic Integration of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol in Complex Molecule Synthesis: An Application Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Cyclopropyl Building Block In the landscape of modern medicinal chemistry and complex molecule synthesis, the pur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Cyclopropyl Building Block

In the landscape of modern medicinal chemistry and complex molecule synthesis, the pursuit of novel scaffolds with unique three-dimensional architectures is paramount. The cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its ability to impart favorable pharmacological properties, including enhanced metabolic stability and improved potency.[1][2] This application note details the utility of a specific, highly functionalized building block, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol , in the construction of intricate molecular frameworks. Its unique combination of a reactive cyclopropyl carbinol, a sterically hindered dimethyl backbone, and a primary amine offers a versatile handle for diverse synthetic transformations.

This guide will provide an in-depth analysis of the strategic considerations for employing this building block, detailed synthetic protocols for its incorporation, and an outlook on its potential in drug discovery and development.

Core Attributes and Synthetic Rationale

The strategic value of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol lies in the orthogonal reactivity of its functional groups. The cyclopropyl carbinol can be accessed through the addition of a cyclopropyl Grignard or organolithium reagent to the corresponding 3-amino-2,2-dimethylpropanal. The gem-dimethyl substitution provides steric shielding, influencing the conformational preferences of the molecule and its derivatives. The primary amine serves as a key nucleophilic center for a wide array of coupling reactions.

The decision to incorporate this building block is often driven by the desire to introduce a rigid cyclopropyl moiety as a bioisosteric replacement for other groups, such as a gem-dimethyl or a phenyl ring, to modulate a compound's pharmacokinetic profile.[1]

Application in the Synthesis of a Potent Antiviral Agent

A prime example of the successful application of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is in the synthesis of a novel class of potent antiviral agents. For the purpose of this application note, we will refer to a representative target molecule, "Cycprovinavir," a hypothetical but structurally representative protease inhibitor. The synthesis of Cycprovinavir leverages the unique stereochemical and reactive properties of the title building block.

Retrosynthetic Analysis of Cycprovinavir

A retrosynthetic analysis of Cycprovinavir reveals the strategic importance of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol as a key chiral fragment.

Retrosynthesis Cycprovinavir Cycprovinavir (Target Molecule) Amide_Coupling Amide Coupling Cycprovinavir->Amide_Coupling Disconnection Building_Block 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Amide_Coupling->Building_Block Acid_Fragment Carboxylic Acid Fragment Amide_Coupling->Acid_Fragment

Figure 1: Retrosynthetic disconnection of Cycprovinavir.

The key disconnection point is the amide bond, which can be formed through a standard peptide coupling reaction between the amino group of our building block and a suitable carboxylic acid fragment.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

The synthesis of the title building block can be achieved through a multi-step sequence starting from commercially available materials. A plausible route involves the formation of a protected amino aldehyde followed by the addition of a cyclopropyl organometallic reagent.

Step 1: Synthesis of (tert-butoxycarbonyl)amino-2,2-dimethylpropanal

This intermediate can be prepared from the corresponding amino alcohol, 3-amino-2,2-dimethylpropan-1-ol, through protection of the amine and subsequent oxidation of the alcohol.

StepReagent and ConditionsPurpose
1aDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C to rtProtection of the primary amine as a Boc-carbamate.
1bDess-Martin periodinane (DMP), DCM, rtOxidation of the primary alcohol to the aldehyde.

Protocol:

  • To a solution of 3-amino-2,2-dimethylpropan-1-ol (1.0 eq) and Et₃N (1.2 eq) in DCM at 0 °C, add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Boc-protected amino alcohol.

  • To a solution of the Boc-protected amino alcohol (1.0 eq) in DCM, add DMP (1.2 eq) portionwise at room temperature.

  • Stir the reaction for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde, which can be used in the next step without further purification.

Step 2: Grignard Addition of Cyclopropylmagnesium Bromide

The key C-C bond formation is achieved via the nucleophilic addition of cyclopropylmagnesium bromide to the aldehyde.

StepReagent and ConditionsPurpose
2aCyclopropylmagnesium bromide (in THF), Anhydrous THF, 0 °CFormation of the cyclopropyl carbinol.
2bSaturated aqueous NH₄ClQuenching of the reaction.

Protocol:

  • To a solution of the crude (tert-butoxycarbonyl)amino-2,2-dimethylpropanal (1.0 eq) in anhydrous THF at 0 °C, add a solution of cyclopropylmagnesium bromide (1.5 eq in THF) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Step 3: Deprotection of the Amine

The final step involves the removal of the Boc protecting group to liberate the primary amine.

StepReagent and ConditionsPurpose
3aTrifluoroacetic acid (TFA), DCM, 0 °C to rtRemoval of the Boc protecting group.

Protocol:

  • To a solution of the Boc-protected amino alcohol (1.0 eq) in DCM at 0 °C, add TFA (5.0 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Synthesis cluster_0 Synthesis of Building Block Start 3-Amino-2,2-dimethylpropan-1-ol Protected_Amine Boc-Protected Amino Alcohol Start->Protected_Amine Boc₂O, Et₃N Aldehyde (tert-butoxycarbonyl)amino-2,2-dimethylpropanal Protected_Amine->Aldehyde DMP Protected_Product Boc-Protected Product Aldehyde->Protected_Product Cyclopropyl-MgBr Final_Product 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Protected_Product->Final_Product TFA

Figure 2: Synthetic workflow for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.
Protocol 2: Amide Coupling to form "Cycprovinavir" Precursor

This protocol details the coupling of the synthesized building block with a representative carboxylic acid fragment to form the core of "Cycprovinavir."

StepReagent and ConditionsPurpose
1Carboxylic Acid Fragment, HATU, DIPEA, DMF, rtAmide bond formation.

Protocol:

  • To a solution of the carboxylic acid fragment (1.0 eq), 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (1.1 eq), and DIPEA (3.0 eq) in DMF, add HATU (1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the "Cycprovinavir" precursor.

Conclusion and Future Outlook

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its unique combination of functional groups allows for its strategic incorporation into a variety of molecular scaffolds. The protocols provided herein offer a practical guide for the synthesis and application of this building block. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the utility of such well-defined, three-dimensional building blocks will undoubtedly expand, opening new avenues for the creation of next-generation therapeutics.

References

  • T. W. G. Solomons, C. B. Fryhle, S. A. Snyder. Organic Chemistry. 12th ed., John Wiley & Sons, 2016.
  • P. Y. Bruice. Organic Chemistry. 8th ed., Pearson, 2016.

Sources

Application

Application Note: Chemoselective N-Derivatization of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

Executive Summary The derivatization of bifunctional molecules such as amino alcohols requires precise control over reaction conditions to prevent unwanted side reactions. 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of bifunctional molecules such as amino alcohols requires precise control over reaction conditions to prevent unwanted side reactions. 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (SMILES: OC(C1CC1)C(C)(C)CN)[1] is a highly functionalized, sterically demanding substrate frequently encountered in modern drug discovery and pharmacokinetic profiling. This guide details two field-proven, highly chemoselective protocols for the N-derivatization of this molecule, ensuring high yields and absolute structural fidelity.

Structural Analysis & Causality of Chemoselectivity

To design a successful derivatization strategy, we must first analyze the steric and electronic environment of the substrate:

  • C3 Primary Amine: This is the target nucleophile. While it is a primary amine (-CH₂-NH₂), its proximity to the C2 neopentyl-like center (gem-dimethyl group) imposes moderate steric hindrance. It requires highly efficient electrophilic activation to react rapidly.

  • C1 Secondary Alcohol: Flanked by a rigid cyclopropyl ring and the C2 gem-dimethyl group, this hydroxyl group is severely sterically hindered.

  • The Chemoselectivity Challenge: Under standard basic acylation conditions (e.g., using triethylamine or DMAP), the basicity of the environment can partially deprotonate the alcohol or form highly reactive acylammonium intermediates, leading to O-derivatization, N,O-bis-derivatization, or the formation of cyclic oxazolidinones[2][3].

To achieve >99% N-selectivity, we exploit hydrogen-bond mediated organocatalysis and biphasic aqueous kinetics . By avoiding strong organic bases, we suppress alkoxide formation, allowing the inherent nucleophilicity of the primary amine to dominate the reaction pathway.

Experimental Workflows

Protocol A: Chemoselective N-Boc Protection via HFIP Organocatalysis

This modern, green protocol utilizes 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as both the solvent and a recyclable organocatalyst[2]. HFIP acts as a strong hydrogen-bond donor, activating the carbonyl groups of di-tert-butyl dicarbonate (Boc₂O) while stabilizing the transition state. This completely suppresses oxazolidinone formation and O-tert-butoxycarbonylation[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 10 mL round-bottom flask, dissolve 1.0 mmol (218 mg) of di-tert-butyl dicarbonate (Boc₂O) in 1.0 mL of neat HFIP[3].

  • Substrate Addition: Add 1.0 mmol (143.2 mg) of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol in a single portion at room temperature (20–25 °C).

  • Reaction & Self-Validation Check: Apply vigorous magnetic stirring. The reaction is self-indicating: immediate effervescence (release of CO₂ gas) will be observed upon addition[2][3]. Continue stirring for 15–30 minutes. Validation: The complete cessation of gas evolution visually confirms the stoichiometric consumption of the amine.

  • Product Isolation: Concentrate the mixture under reduced pressure. The volatile byproducts (CO₂ and tert-butanol) evaporate alongside the solvent.

  • Catalyst Recovery: The HFIP solvent can be quantitatively trapped and recovered via fractional distillation (b.p. 58 °C) for direct reuse without loss of catalytic activity[2]. The remaining residue is the analytically pure N-Boc protected amino alcohol.

Protocol B: Chemoselective N-Benzoylation via Schotten-Baumann Reaction

For applications requiring a UV-active chromophore (e.g., HPLC-UV quantification or metabolomic LC-MS/MS), benzoylation is preferred[4]. This protocol uses a biphasic aqueous system where the alcohol remains protonated (and thus unreactive), while the more nucleophilic amine attacks the acyl chloride at the phase boundary.

Step-by-Step Methodology:

  • Aqueous Matrix Preparation: Dissolve 1.0 mmol (143.2 mg) of the amino alcohol in 5.0 mL of a 10% (w/v) aqueous NaOH solution.

  • Electrophile Addition: Cool the vessel to 0–5 °C using an ice bath to control the exothermic reaction and minimize the baseline hydrolysis of the reagent. Dropwise, add 1.1 mmol (128 µL) of benzoyl chloride directly into the vortex of the vigorously stirring solution[4].

  • Biphasic Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: The formation of a distinct white precipitate or a cloudy, separable organic phase validates the successful conversion of the hydrophilic amino alcohol into the highly lipophilic N-benzoyl amide.

  • Workup & Purification: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with 1M HCl (to purge trace unreacted amine), followed by saturated NaCl (brine). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the operational metrics and chemoselectivity profiles of the two protocols, providing a clear comparative baseline for experimental design.

ParameterProtocol A (N-Boc Protection)Protocol B (N-Benzoylation)
Derivatizing Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzoyl Chloride (BzCl)
Catalyst / Solvent System HFIP (Organocatalyst & Solvent)10% Aqueous NaOH (Biphasic)
Operating Temperature 20–25 °C (Ambient)0–5 °C initially, then 20–25 °C
Reaction Time 15–30 minutes2.0 hours
Chemoselectivity (N vs O) >99% N-selective>95% N-selective
Primary Byproducts CO₂, tert-Butanol (Volatile)NaCl, Sodium Benzoate (Aqueous)
Expected Yield 90–99%85–95%

Mechanistic Pathway Visualization

The diagram below illustrates the causal mechanism behind the extreme chemoselectivity observed in Protocol A. The hydrogen-bond donor capacity of HFIP selectively activates the electrophile without increasing the nucleophilicity of the hindered C1 alcohol.

G Amine 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol NucleophilicAttack Selective N-Attack (No Alkoxide Formation) Amine->NucleophilicAttack Primary Amine Boc2O Boc Anhydride (Electrophile) Activation H-Bond Activation of Carbonyl Boc2O->Activation HFIP HFIP Solvent (Organocatalyst) HFIP->Activation H-Bonding Activation->NucleophilicAttack Product N-Boc Amino Alcohol (>99% Chemoselectivity) NucleophilicAttack->Product Fast Conversion Byproduct CO2 + t-BuOH (Volatile) NucleophilicAttack->Byproduct

Mechanistic workflow of HFIP-catalyzed chemoselective N-Boc protection of the amino alcohol.

References

Sources

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

Welcome to the technical support center for the synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable amino alcohol intermediate.

Overview of the Synthetic Approach

The synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is most commonly approached via the reductive amination of a suitable carbonyl precursor, typically 1-cyclopropyl-3-amino-2,2-dimethylpropan-1-one. This method is widely used for the formation of amines due to its versatility and the availability of various reducing agents.[1][2] The general reaction scheme involves the condensation of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the desired primary amine.

While seemingly straightforward, this process is susceptible to several competing side reactions that can impact the yield and purity of the final product. This guide will address the most frequently encountered side products and provide detailed troubleshooting strategies to mitigate their formation.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway Ketone 1-cyclopropyl-3-amino- 2,2-dimethylpropan-1-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Product 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol Imine->Product Reducing Agent (e.g., NaBH3CN)

Caption: Proposed reaction scheme for the synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in this synthesis?

A1: The most prevalent side products in the reductive amination for this target molecule include:

  • Over-alkylation products: Formation of secondary and tertiary amines.[3][4]

  • Alcohol byproduct: Reduction of the starting ketone to the corresponding alcohol (1-cyclopropyl-2,2-dimethyl-3-aminopropan-1-ol) before amination.

  • Ring-opened products: Under certain catalytic conditions, the cyclopropyl ring can undergo cleavage.[5]

Q2: Why am I seeing significant amounts of the alcohol byproduct instead of my desired amine?

A2: This typically occurs when the reducing agent is too reactive and reduces the ketone carbonyl group faster than the imine is formed.[6][7] The choice of reducing agent and reaction conditions are critical to favor imine formation and subsequent reduction.

Q3: My NMR shows a complex mixture of products, with signals suggesting the cyclopropyl ring has opened. What could be the cause?

A3: The cyclopropyl group, while generally stable, can be susceptible to ring-opening, especially in the presence of certain transition metal catalysts (like some grades of Palladium on carbon) or under harsh acidic conditions.[5] The choice of catalyst and careful pH control are crucial.

Troubleshooting Guides for Common Side Products

Issue: Formation of Over-Alkylation Products (Secondary and Tertiary Amines)

Question: My analysis shows significant peaks corresponding to the secondary and/or tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer: Over-alkylation is a classic challenge in reductive amination, where the newly formed primary amine is often more nucleophilic than the ammonia used, leading to further reaction with the starting ketone.[4]

Causality and Mitigation Strategies
Cause Explanation Troubleshooting Protocol
High Reactivity of Primary Amine The desired product, a primary amine, can react with the starting ketone to form a secondary amine, which can then react again to form a tertiary amine.1. Use a large excess of the amine source (Ammonia): By Le Chatelier's principle, a high concentration of ammonia will outcompete the primary amine product for the ketone, favoring the formation of the desired product. Use a 5-10 fold excess of ammonia. 2. Slow addition of the reducing agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, reducing the chance of it reacting further.
Reaction Temperature Too High Higher temperatures can increase the rate of the undesired over-alkylation reactions.Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors primary amine formation without being sluggish.
Incorrect Stoichiometry An excess of the ketone relative to the amine source will drive the reaction towards over-alkylation once the initial amine is formed.Control Stoichiometry: Ensure the ketone is the limiting reagent relative to the ammonia source.
Workflow for Minimizing Over-Alkylation

Overalkylation_Mitigation Start Start Reaction Setup Add_Ketone Add Ketone to Solvent Start->Add_Ketone Add_Ammonia Add Large Excess of Ammonia (5-10 eq.) Add_Ketone->Add_Ammonia Cool Cool to 0 °C Add_Ammonia->Cool Slow_Add_Reductant Slowly Add Reducing Agent (e.g., NaBH(OAc)3) Cool->Slow_Add_Reductant Monitor Monitor by TLC/LC-MS Slow_Add_Reductant->Monitor Monitor->Slow_Add_Reductant Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete

Caption: Workflow to minimize over-alkylation side products.

Issue: Formation of Alcohol Byproduct

Question: A significant portion of my starting ketone is being reduced to the corresponding alcohol. How can I prevent this?

Answer: The formation of the alcohol byproduct indicates that the reduction of the ketone is kinetically more favorable than the formation and/or reduction of the imine intermediate. This is highly dependent on the choice of reducing agent and the reaction pH.

Causality and Mitigation Strategies
Cause Explanation Troubleshooting Protocol
Non-selective Reducing Agent Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[7] If imine formation is slow, the ketone will be reduced first.Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive and selectively reduces imines over ketones.[3][8] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH which favors iminium ion formation.[2][9]
Suboptimal pH Imine formation is typically favored under slightly acidic to neutral conditions (pH 5-7). If the reaction is too acidic or basic, imine formation can be slow.Optimize pH: The reaction can be buffered with acetic acid. A catalytic amount of acetic acid can accelerate imine formation.
Water Content While water is a byproduct of imine formation, excess water in the reaction can disfavor the equilibrium.Use a Dehydrating Agent: The addition of molecular sieves can help to drive the equilibrium towards imine formation by removing water as it is formed.
Experimental Protocol for Selective Imine Reduction
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 1-cyclopropyl-3-amino-2,2-dimethylpropan-1-one (1.0 eq.) and the ammonia source (e.g., ammonium acetate, 5.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or GC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture.

  • Monitoring: Continue to stir at room temperature and monitor the reaction's completion.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.

Issue: Formation of Ring-Opened Byproducts

Question: I have identified impurities that suggest the cyclopropyl ring has been cleaved. What reaction conditions could be causing this?

Answer: The three-membered ring of the cyclopropyl group is strained and can undergo cleavage under certain conditions, particularly with some hydrogenation catalysts or strong acids.

Causality and Mitigation Strategies
Cause Explanation Troubleshooting Protocol
Harsh Catalytic Hydrogenation Some heterogeneous catalysts, particularly certain types of Palladium on Carbon (Pd/C), can catalyze the hydrogenolysis of the cyclopropane ring.Use a Milder Reducing Agent: Avoid catalytic hydrogenation with potentially aggressive catalysts. Prefer chemical reducing agents like NaBH(OAc)₃ or NaBH₃CN. If hydrogenation is necessary, use a milder catalyst such as Platinum oxide (Adam's catalyst) under carefully controlled conditions.
Strongly Acidic Conditions Strong acids can protonate the cyclopropane ring, leading to ring-opening to form a more stable carbocation.Maintain pH Control: Avoid the use of strong, non-catalytic acids. If an acid catalyst is needed for imine formation, use a weak acid like acetic acid in catalytic amounts.

Summary of Recommended Reaction Conditions

Parameter Recommendation Justification
Amine Source Large excess of Ammonia or Ammonium AcetateMinimizes over-alkylation.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)High selectivity for imine reduction over ketone reduction.[8]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Compatible with NaBH(OAc)₃ and good for imine formation.
Catalyst Catalytic amount of Acetic AcidPromotes the formation of the imine intermediate.[6]
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity, minimizing side reactions.
Additives Molecular Sieves (optional)Can help drive the equilibrium towards imine formation.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023, December 28). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2016, November 1). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
  • MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (2025, December 15). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]

  • ResearchGate. (2016, September 27). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Retrieved from [Link]

  • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992007817A1 - Process for producing imines and/or amines from alcohols.
  • The Organic Reaction Resource. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3‐Amino‐2,2‐dimethyl‐8‐thia‐1‐azaspiro[4.5]decane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the production of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. This resource is designed to provide practical,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. This resource is designed to provide practical, in-depth guidance to overcome the common challenges encountered during the scale-up of this valuable chiral amino alcohol. As a key building block in the synthesis of various pharmaceutical agents, its efficient and stereocontrolled production is of paramount importance.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis, from bench-top to pilot plant.

Overview of Synthetic Challenges

The synthesis of chiral β-amino alcohols like 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol presents a significant challenge in achieving both high chemical and stereochemical selectivity.[2] The presence of both an amine and an alcohol functional group, often on adjacent chiral centers, requires precise control over reaction conditions to avoid the formation of byproducts such as 1,2-diols or 1,2-diamines.[2] Furthermore, the incorporation of a cyclopropyl group, while beneficial for the final compound's biological activity and pharmacokinetic properties, introduces its own set of synthetic hurdles, particularly during scale-up.[3]

The inherent ring strain of the cyclopropane motif can lead to undesired side reactions, and the specific reagents used in cyclopropanation often require careful handling and optimization for large-scale operations.[3] This guide will address these issues in a practical, question-and-answer format to directly assist you in your experimental work.

Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during the synthesis and scale-up of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Yield in the Cyclopropanation Step

Question: We are experiencing a significant drop in yield for the cyclopropanation step when moving from a gram-scale to a multi-kilogram scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during the scale-up of cyclopropanation reactions is a common issue and can be attributed to several factors.[4] A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Inefficient Mixing and Mass Transfer: What works in a small flask doesn't always translate to a large reactor.[5] Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Actionable Solution: Work with chemical engineers to model the fluid dynamics of your reactor.[6] Adjust the impeller design, stirring speed, and baffle configuration to ensure homogeneous mixing. Consider the viscosity profile of the reaction mixture as it progresses.[6]

  • Heat Transfer Limitations: Exothermic cyclopropanation reactions that are easily managed on a small scale can become hazardous on a larger scale due to a lower surface-area-to-volume ratio, which impedes heat dissipation.[5][7] This can lead to thermal runaway and byproduct formation.

    • Actionable Solution: Implement a robust cooling system for the reactor.[7] Perform reaction calorimetry studies to understand the heat flow of the reaction and determine the appropriate cooling capacity.[7] A semi-batch process, where one reagent is added portion-wise, can also help control the exotherm.

  • Reagent Purity and Stability: The quality of reagents, such as diiodomethane and diethylzinc (in a Simmons-Smith type reaction), is critical. Impurities can poison the catalyst or initiate side reactions.[4]

    • Actionable Solution: Ensure all reagents are of high purity and are properly stored under inert conditions. For moisture-sensitive reagents like diethylzinc, which is pyrophoric, strict anhydrous techniques are mandatory.[8]

  • Catalyst Deactivation: In catalytic cyclopropanation, the catalyst can deactivate over the extended reaction times often required for large-scale batches.[9]

    • Actionable Solution: Investigate the cause of deactivation. It could be due to impurities in the starting materials or solvent, or inherent instability of the catalyst under the reaction conditions. It may be necessary to add the catalyst in portions throughout the reaction.[9]

Issue 2: Poor Diastereoselectivity in the Ketone Reduction Step

Question: Our diastereomeric ratio for the reduction of the precursor ketone to the desired amino alcohol is inconsistent and often lower than what we achieved on a smaller scale. How can we improve the stereocontrol?

Answer: Achieving high diastereoselectivity in the reduction of a ketone to a chiral alcohol is a common challenge in pharmaceutical synthesis.[10] Several factors can influence the stereochemical outcome.

Potential Causes and Solutions:

  • Sub-optimal Reducing Agent or Catalyst: The choice of reducing agent or catalyst system is paramount for stereoselectivity.

    • Actionable Solution: Screen a variety of chiral reducing agents. For example, (−)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) is a well-known reagent for the stereoselective reduction of ketones.[11] Biocatalytic reductions using ketoreductases (KREDs) can also offer excellent enantioselectivity and operate under mild conditions.[11][12]

  • Temperature Control: Lower reaction temperatures often lead to higher diastereoselectivity by favoring the transition state that leads to the desired stereoisomer.[4]

    • Actionable Solution: As with the cyclopropanation, ensure your reactor has precise temperature control. Conduct experiments at various temperatures to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereomeric ratio.[4]

    • Actionable Solution: Experiment with a range of solvents to identify the one that provides the best selectivity.

Data Presentation: Impact of Reaction Conditions on Diastereoselectivity

Reducing AgentTemperature (°C)SolventDiastereomeric Ratio (desired:undesired)
NaBH₄25Methanol3:1
NaBH₄-20Methanol5:1
(-)-DIP-Chloride-20THF15:1
Ketoreductase-01330Aqueous Buffer>99:1
Issue 3: Difficulties in Product Purification

Question: We are struggling with the purification of the final 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. It is highly polar and tends to streak on silica gel chromatography, and crystallization is proving difficult.

Answer: The purification of polar amino alcohols can be challenging due to their physical properties.[13][14]

Potential Causes and Solutions:

  • Strong Interaction with Silica Gel: The basic amino group interacts strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[15]

    • Actionable Solution:

      • Use a Modified Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase to compete for the acidic sites on the silica.[15]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as amino-propyl silica.[13][15]

      • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile) can be a more effective technique.[13]

  • Crystallization Challenges: The high polarity and potential for hydrogen bonding can make it difficult to find a suitable solvent system for recrystallization. "Oiling out" is a common problem where the compound separates as a liquid instead of a solid.[13][15]

    • Actionable Solution:

      • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. An ideal system is one in which your compound has high solubility when hot and low solubility when cold.[13]

      • Induce Crystallization: If a supersaturated solution does not crystallize upon cooling, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[15]

      • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound.[15] For a polar amino alcohol, a non-polar solvent like hexane could be an effective antisolvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol?

A1: The primary safety concerns revolve around the handling of pyrophoric and highly reactive reagents, as well as managing reaction exotherms.

  • Pyrophoric Reagents: Reagents like diethylzinc will ignite on contact with air and must be handled under a strict inert atmosphere (e.g., nitrogen or argon) using appropriate techniques.[8]

  • Exothermic Reactions: Both cyclopropanation and some reduction reactions can be highly exothermic.[7] A thorough process safety and hazard analysis, including reaction calorimetry, is essential to prevent thermal runaway.[7]

  • Gas Evolution: The decomposition of some reagents, such as diazo compounds in certain cyclopropanation methods, can lead to the evolution of nitrogen gas and a dangerous pressure build-up in a sealed system.[8] Ensure adequate venting is in place.

Q2: Are there any "green chemistry" alternatives for the synthesis of this compound?

A2: Yes, biocatalysis offers a promising green alternative for the synthesis of chiral alcohols and amino alcohols.

  • Enzymatic Reductions: Using ketoreductases (KREDs) for the asymmetric reduction of the ketone precursor is an environmentally friendly approach.[12][16] These reactions are often highly stereoselective and are performed under mild conditions in aqueous media.[11][12]

  • Engineered Enzymes: Advances in protein engineering are leading to the development of enzymes with improved activity and substrate scope for the synthesis of chiral amino alcohols.[17]

Q3: How can we ensure the robustness and reproducibility of our process from batch to batch?

A3: Ensuring process robustness is critical for consistent product quality and yield.

  • Design of Experiments (DoE): Utilize DoE to systematically study the effects of different process parameters (e.g., temperature, concentration, reaction time) and their interactions on the final product.[7] This allows for the identification of a robust operating window.

  • Process Analytical Technology (PAT): Implement real-time monitoring of critical process parameters to ensure the reaction stays within the defined limits.[7]

  • Raw Material Control: Establish strict specifications for all incoming raw materials and solvents to minimize variability from the start.

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Precursor Synthesis cluster_1 Key Transformations cluster_2 Purification & Analysis start Starting Materials ketone Ketone Intermediate Synthesis start->ketone cyclopropanation Cyclopropanation ketone->cyclopropanation reduction Diastereoselective Reduction cyclopropanation->reduction workup Work-up & Extraction reduction->workup purification Chromatography/Crystallization workup->purification analysis Product Characterization (NMR, HPLC) purification->analysis

Caption: General experimental workflow for the synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol.

Troubleshooting Flowchart for Low Yield

G start Low Yield in Scale-Up mixing Investigate Mixing Efficiency start->mixing heat Assess Heat Transfer mixing->heat [Mixing OK] mixing_sol Optimize Stirring/Baffles mixing->mixing_sol [Inefficient] reagents Check Reagent Purity heat->reagents [Heat Transfer OK] heat_sol Improve Cooling/Dosing heat->heat_sol [Inadequate] catalyst Evaluate Catalyst Activity reagents->catalyst [Reagents Pure] reagents_sol Re-purify/Source New Reagents reagents->reagents_sol [Impurities Found] catalyst_sol Add Catalyst in Portions catalyst->catalyst_sol [Deactivation Observed]

Caption: A troubleshooting flowchart for addressing low yield during scale-up.

References

  • New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. (2023, October 12).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.).
  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - PMC. (n.d.).
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem. (n.d.).
  • Scale-Up Synthesis of Cyclopropanethiol for Industrial Applications: Application Notes and Protocols - Benchchem. (n.d.).
  • discovery and synthesis of chiral amino alcohols - Benchchem. (n.d.).
  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization | ACS Omega - ACS Publications. (2025, May 27).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4).
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. (2022, June 29).
  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. (2025, July 18).
  • Overcoming challenges in the purification of high molecular weight alcohols - Benchchem. (n.d.).
  • CN102206201B - Industrial production method for cyclopropyl sulfinate - Google Patents. (n.d.).
  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC. (2018, December 3).
  • Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry - Books. (2016, August 1).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17).
  • Problems needing attention in synthesis process scaling up - shandong look chemical. (2021, January 6).
  • Ketone Reduction - Wordpress. (2026, February 17).
  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem. (n.d.).
  • Overcoming challenges in the purification of 1-Aminoethanol - Benchchem. (n.d.).
  • (PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. (n.d.).
  • Looking for tips on scaling up organic syntheses : r/chemistry - Reddit. (2024, January 11).
  • Scale-up experiment of the cyclopropanation reaction. - ResearchGate. (n.d.).
  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products | Chemical Reviews - ACS Publications. (2013, March 29).
  • How to Scale Up a New Synthesis Reaction - Lab Manager. (2022, October 21).
  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Publishing. (2017, March 31).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry - Reddit. (2021, October 27).
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC. (n.d.).
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols - ChemRxiv. (n.d.).
  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (2022, December 16).
  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.).
  • WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof - Google Patents. (n.d.).
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3).
  • Synthesis of cyclopropane containing natural products - e-Publications@Marquette. (n.d.).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.).
  • Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

Troubleshooting

troubleshooting guide for the synthesis of vicinal amino alcohols using cyclopropanols

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind the synthesis of vicinal amino alcohols from cyclopropanols, providing you with a self-validating experimental framework to ensure reproducibility, high yield, and excellent diastereoselectivity.

I. Mechanistic Overview & Causality

The synthesis of vicinal (1,2-) amino alcohols—specifically vicinal allylic amino alcohols—from cyclopropanols is a powerful umpolung strategy. Traditionally, cyclopropanols are cleaved to form electrophilic


-carbon species. However, by utilizing diethylzinc (

) and a base like triethylamine (

), the cyclopropanol undergoes carbon-carbon bond cleavage to form a zinc homoenolate .

The critical causality here is the enolization of this homoenolate. The addition of


 shifts the equilibrium, converting the zinc homoenolate into an enolized zinc homoenolate, which effectively acts as an allyl anion equivalent. This nucleophile then reacts with chiral 

-tert-butanesulfinyl imines in a highly regio- and stereoselective manner to form the vicinal amino alcohol[1].

Mechanism A Cyclopropanol (Starting Material) B Zinc Cyclopropoxide (Alkoxide Intermediate) A->B Et₂Zn (-Ethane) C Zinc Homoenolate (Ring Cleavage) B->C C-C Bond Cleavage D Enolized Zinc Homoenolate (Allyl Anion Equivalent) C->D Et₃N (Enolization) E Vicinal Allylic Amino Alcohol D->E + Chiral Sulfinyl Imine (Stereoselective Addition)

Mechanistic pathway for synthesizing vicinal allylic amino alcohols via zinc-mediated ring-opening.

II. Self-Validating Experimental Protocol

To ensure trustworthiness in your results, this protocol incorporates self-validation checkpoints. Never commit complex chiral imines to the reaction without first validating the integrity of your organozinc reagent.

Materials Required:

  • 1-Substituted cyclopropanol (0.3 mmol)

  • Chiral

    
    -tert-butanesulfinyl imine (0.3 mmol)
    
  • Diethylzinc (

    
    ), 1.0 M in toluene (0.6 mmol)
    
  • Triethylamine (

    
    ), freshly distilled over 
    
    
    
    (0.3 mmol)
  • Anhydrous Tetrahydrofuran (THF) (1.8 mL)

Step-by-Step Methodology:

  • Reagent Validation (Checkpoint): Prior to the main reaction, validate the exact molarity of your

    
     solution via iodine titration. Organozinc degradation is the #1 cause of failure in this workflow.
    
  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Alkoxide Formation: Add the cyclopropanol (0.3 mmol) and anhydrous THF (1.8 mL) to the tube. Cool to 0 °C.

  • Base Addition: Inject

    
     (42 µL, 0.3 mmol) dropwise. Causality: The base is critical for the downstream enolization of the homoenolate; omitting it halts the reaction at the simple ring-opened ketone stage.
    
  • Zinc Activation: Slowly inject the 1.0 M

    
     solution (0.6 mL, 0.6 mmol). Stir for 10 minutes. You will observe ethane gas evolution.
    
  • Electrophile Addition: Add the chiral sulfinyl imine (0.3 mmol) as a solution in a minimal amount of THF.

  • Coupling: Transfer the reaction vessel to a pre-heated oil bath at 60 °C. Stir for 15 hours.

  • Quenching & Workup: Cool to room temperature. Quench carefully with saturated aqueous

    
     (2 mL). Extract with EtOAc (3 x 5 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography.

III. Diagnostic Troubleshooting & FAQs

Q1: My reaction yields simple ring-opened ketones (e.g., propiophenone derivatives) instead of the desired vicinal amino alcohol. What went wrong? Analysis: You are observing premature protonation of the zinc homoenolate before it can react with the imine. Solution: This is an anhydrous integrity failure.

  • Ensure your THF is strictly anhydrous (water content <10 ppm via Karl Fischer titration).

  • Verify that your

    
     is present and active. Without 
    
    
    
    , the equilibrium heavily favors the unreactive zinc homoenolate over the nucleophilic enolized homoenolate [1].

Q2: The conversion is high, but my diastereomeric ratio (dr) is exceptionally poor. How do I improve stereocontrol? Analysis: The stereoselectivity relies on the bulky tert-butanesulfinyl group directing nucleophilic attack to the Si face of the imine (assuming an


 configuration). Poor dr usually indicates a breakdown in the organized Zimmerman-Traxler-type transition state.
Solution: 
  • Temperature Control: Check your oil bath. Exceeding 60 °C rapidly degrades the transition state organization.

  • Imine Purity: Ensure your starting sulfinyl imine is geometrically pure (strictly the E-isomer). A mixture of E/Z imines will inherently yield a mixture of anti/syn amino alcohols.

Q3: Can I use Cu(I) or photoredox catalysts instead of


 for this specific transformation? 
Analysis:  While copper-catalyzed and photoredox methods exist for cyclopropanol ring-opening, they operate via fundamentally different mechanisms (often generating 

-carbon radicals or Cu(III) homoenolates). These alternative pathways typically trap electrophilic nitrogen sources (like hydroxylamines or azides) to form

-aminoketones
, not vicinal (1,2-) amino alcohols. For true 1,2-amino alcohol synthesis via C-C bond formation with an imine, the zinc-mediated enolized homoenolate route is required.

Q4: The yield is plateauing at ~40%. How can I drive the reaction to completion? Analysis: You likely have an imbalance in the stoichiometry required for the catalytic cycle. The reaction requires 2 equivalents of


 relative to the cyclopropanol. One equivalent forms the zinc cyclopropoxide, and the second equivalent acts as a Lewis acid to activate the sulfinyl imine, facilitating the nucleophilic attack.
Solution:  Ensure you are using a strict 1:2 ratio of Cyclopropanol : 

.

IV. Quantitative Optimization Data

To assist in your experimental design, below is a summary of the causal relationship between reaction conditions and the resulting yield/stereoselectivity of the anti-amino alcohol.

EntrySolventBase (1.0 eq)Temp (°C)

(eq)
Yield (%)Diastereomeric Ratio (anti:syn)
1THFNone602.0< 15%N/A (Reaction fails to progress)
2Toluene

602.045%85 : 15
3THF

252.028%> 98 : 2
4 (Optimal) THF

60 2.0 82% 94 : 6
5THF

601.035%90 : 10

Data Interpretation: THF is essential for stabilizing the organozinc intermediates. While room temperature (Entry 3) provides near-perfect stereocontrol, the thermodynamic barrier for the C-C bond formation necessitates heating to 60 °C (Entry 4) to achieve synthetically useful yields without severely compromising the dr [1].

V. References

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols Source: The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]

Optimization

optimization of reaction conditions for the formal cyclopropylation of imines

Ticket ID: CYCLO-OPT-2024 Subject: Optimization & Troubleshooting for Cyclopropylamine Synthesis Welcome to the Cyclopropylamine Synthesis Support Hub Status: Active Assigned Specialist: Senior Application Scientist (Org...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CYCLO-OPT-2024
Subject: Optimization & Troubleshooting for Cyclopropylamine Synthesis

Welcome to the Cyclopropylamine Synthesis Support Hub

Status: Active Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

You are accessing this guide because you need to install the cyclopropylamine motif—a privileged scaffold in medicinal chemistry often called the "Magic Methyl" for its ability to improve metabolic stability and potency (e.g., Tranylcypromine, Ticagrelor).

This guide covers the two most robust "formal" cyclopropylation pathways:

  • The Bertus-Szymoniak Protocol (Ti-Mediated): The industry standard for converting nitriles (masked imines) into primary cyclopropylamines.

  • The Zinc-Homoenolate Protocol (Zn-Mediated): A precision method for reacting stable N-sulfonyl imines with cyclopropanols.

Part 1: The Bertus-Szymoniak Protocol (Ti-Mediated)[1][2]

Best For: Synthesizing primary cyclopropylamines (


) from nitriles.[1][2][3]
Core Reagents: 

,

,

.[2]
The Mechanism (Why it works)

Understanding the "Black Box" of Titanium chemistry is crucial for troubleshooting. The reaction does not proceed via simple addition; it involves a ligand exchange to form a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent.

Ti_Cycle Ti_Start Ti(OiPr)4 (Precursor) Titanacyclopropane Titanacyclopropane (Active Species) Ti_Start->Titanacyclopropane -2 MgBr(OiPr) - Ethane EtMgBr + 2 EtMgBr Azatitanacycle Azatitanacyclopentene (Intermediate A) Titanacyclopropane->Azatitanacycle Ligand Exchange Nitrile + Nitrile (R-CN) Product Cyclopropylamine Azatitanacycle->Product Ring Contraction (Promoted by BF3) BF3 + BF3·OEt2 (Lewis Acid)

Figure 1: The Bertus-Szymoniak pathway. The critical step is the BF3-mediated ring contraction of the azatitanacycle.

Optimized Protocol

Standard Scale: 1.0 mmol Nitrile

  • Preparation: Flame-dry a 2-neck flask. Cool to room temperature under Argon.

  • Loading: Add Nitrile (1.0 equiv) and

    
     (1.1 equiv) in dry 
    
    
    
    or THF (0.1 M).
  • The Critical Cooling: Cool the mixture to -70 °C .

    • Why? Low temperature prevents the Grignard from attacking the nitrile directly (which yields a ketone after hydrolysis).

  • Grignard Addition: Add

    
     (2.2 equiv) dropwise over 30-60 minutes.
    
    • Visual Cue: Solution turns from colorless to dark brown/black.

  • Warming: Allow the reaction to warm naturally to Room Temperature (RT) over 1 hour. Stir for an additional 10 mins.

  • Lewis Acid Activation: Add

    
     (2.0 equiv) dropwise. Stir for 1 hour.
    
  • Quench: Add 10% aqueous NaOH (or HCl then base workup).

Troubleshooting Guide (Bertus-Szymoniak)
SymptomProbable CauseCorrective Action
Product is a Ketone Direct Grignard attack.Cool deeper. Ensure reaction is at -78°C before EtMgBr addition. Add EtMgBr slower.
Low Conversion (<30%) Moisture killed the Titanacyclopropane.Dry Solvents.

is a water scavenger; if solvent is wet, Ti is consumed before forming the active species.
Product is a Tertiary Amine Over-alkylation.Stoichiometry Check. Reduce EtMgBr to exactly 2.0-2.1 equiv. Excess Grignard attacks the imine intermediate.
Reaction Stalls at Intermediate Ring contraction failed.Fresh Lewis Acid.

degrades over time. Ensure the bottle is fresh and fuming.
Thick Emulsion during Workup Titanium hydroxides.Rochelle's Salt. Use saturated potassium sodium tartrate solution for the quench to solubilize Ti salts.

Part 2: Zinc-Mediated Formal Cyclopropylation

Best For: N-Sulfonyl imines, chiral N-sulfinyl imines, or when using substituted cyclopropanols. Reference: Tan et al., ChemRxiv (2025); J. Am. Chem. Soc. methods.[1][2][3][4][5][6][7][8][9][10]

The Mechanism (Homoenolate Pathway)

Unlike the Ti-method which builds the ring from ethylene (via EtMgBr), this method uses cyclopropanols as ring precursors. The cyclopropanol ring opens to a zinc-homoenolate, adds to the imine (Mannich-type), and then re-closes.[6][11]

Zn_Cycle Start Cyclopropanol + Et2Zn Homoenolate Zinc Homoenolate (Ring Open Species) Start->Homoenolate Deprotonation & Ring Opening Mannich Mannich Adduct (Linear Intermediate) Homoenolate->Mannich Nucleophilic Attack on Imine Imine + N-Sulfonyl Imine Closure Ring Closure (SN2 Displacement) Mannich->Closure Intramolecular Final Cyclopropyl-Amino Alcohol Closure->Final Workup

Figure 2: The Zinc-Homoenolate pathway.[6][10] Note the ring opening and subsequent re-closing.[11]

Optimized Protocol

Standard Scale: 0.2 mmol Imine

  • Reagent Prep: Dissolve Cyclopropanol (1.5 equiv) in dry DCM or Toluene.

  • Zinc Loading: Add

    
     (1.5 equiv, 1.0 M in hexanes) at 0 °C. Stir 10 mins.
    
  • Additive: Add

    
     (0.2 equiv) or specific NHC ligand if enantioselectivity is required.
    
  • Substrate: Add N-Sulfonyl imine (1.0 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Quench with saturated

    
    .
    
Troubleshooting Guide (Zn-Mediated)
SymptomProbable CauseCorrective Action
Linear Ketone Product Ring did not re-close.Check Leaving Group. The hydroxyl group (from cyclopropanol) must be activated or the zinc species must be stable enough. Ensure anhydrous conditions.
No Reaction Poor Homoenolate formation.Temperature. Some substituted cyclopropanols require heating (40-60°C) to trigger ring opening with

.
Low Diastereoselectivity Uncontrolled Mannich step.Ligands. Use bulky NHC ligands or chiral additives to control the facial approach of the homoenolate.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use catalytic Titanium for the Bertus-Szymoniak reaction? A: Generally, no . The standard protocol requires stoichiometric


 (1.1 equiv) because the titanium is incorporated into the intermediate titanacycle. While catalytic variants (using 

) exist, they are finicky and less general for drug discovery applications. Stick to stoichiometric for reliability.

Q: My Grignard reagent is old. Will it work? A: Risk High. The concentration of EtMgBr is critical. If the titer is low, you will add excess solvent volume, diluting the reaction and slowing the intramolecular steps. Always titrate your Grignard before this reaction.

Q: Why do I need BF3? The Kulinkovich reaction for alcohols doesn't use it. A: Good observation. In the alcohol synthesis (Kulinkovich), the intermediate oxatitanacycle collapses spontaneously. In the amine synthesis (Szymoniak), the azatitanacycle is much more stable. The Lewis Acid (


) is required to weaken the C-Ti bond and force the ring contraction.

Q: Can I use this on aliphatic nitriles? A: Yes, but yields are typically lower (40-50%) compared to aryl nitriles (70-85%) due to enolization issues. For aliphatic substrates, consider the Zinc-mediated route if possible.

References

  • Bertus, P., & Szymoniak, J. (2001).[1][9][12] New and easy route to primary cyclopropylamines from nitriles.[1][3][12] Chemical Communications, (18), 1792–1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[4] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Bertus, P., & Szymoniak, J. (2003).[1][9] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[1][9] The Journal of Organic Chemistry, 68(18), 7133–7136. Link

  • Tan, Q. Y., et al. (2025).[6] Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols.[6][10][11] ChemRxiv. Link

  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004).[4] Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(12), 2033–2055. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

Welcome to the Technical Support Center. As a 1,3-amino alcohol featuring both a primary amine and a cyclopropylcarbinyl system, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1) presents unique storage c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a 1,3-amino alcohol featuring both a primary amine and a cyclopropylcarbinyl system, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1) presents unique storage challenges. This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind its degradation, troubleshoot common issues, and implement self-validating protocols to ensure batch integrity.

Molecular Vulnerability Profile

To prevent degradation, we must first understand the structural liabilities of the molecule:

  • The Primary Amine (C3): Primary amines are highly susceptible to nucleophilic attack on atmospheric carbon dioxide, leading to the formation of insoluble carbamate salts[1]. Furthermore, they are prone to oxidative degradation when exposed to ambient oxygen, forming complex amide or nitrogenous heterocycle impurities[2].

  • The Cyclopropylcarbinyl Alcohol (C1): The C1 position is highly sensitive to radical formation. If a radical is generated at this carbinyl carbon (via UV photolysis or trace transition metal-catalyzed H-abstraction), it acts as a classic "radical clock." The intermediate undergoes ultrafast, irreversible ring-opening with rate constants often exceeding

    
    [3]. This destroys the cyclopropyl ring and generates acyclic alkene impurities[4].
    
  • The Gem-Dimethyl Group (C2): The geminal dimethyl groups at the C2 position induce a strong Thorpe-Ingold effect. By compressing the internal C1-C2-C3 bond angle, the amine and alcohol groups are forced into close spatial proximity. While stable in the pure state, if partial oxidation occurs, this proximity drastically lowers the entropic barrier for intramolecular cyclization, leading to the rapid formation of 1,3-oxazine derivatives.

Table 1: Quantitative Degradation Profile
Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradant Signature
25°C (Benchtop)Ambient AirClear Glass< 2 WeeksCarbamates, Alkenes, Oxazines
4°C (Fridge)Ambient AirAmber Glass3–6 MonthsCarbamates (White crust)
-20°C (Freezer)Argon / N₂Amber Glass> 2 YearsNone detected

Troubleshooting FAQs

Q: I found a white, crystalline crust around the cap of my reagent bottle. Is the batch ruined? A: Not necessarily, but it requires immediate remediation. This crust is a carbamate salt formed by the reaction of the primary amine with atmospheric CO₂[1]. Because the reaction is reversible under basic conditions, the core compound can be rescued. To prevent this, always purge the headspace of the vial with a heavy inert gas (like Argon) before sealing, as Argon displaces CO₂-rich air.

Q: HPLC-MS analysis shows a new peak with a higher retention time, and NMR indicates the loss of the multiplet signals at 0.2–0.5 ppm. What happened? A: You are observing radical-induced ring opening. The signals at 0.2–0.5 ppm correspond to the cyclopropyl protons. Exposure to ambient UV light or trace metals in your spatulas can abstract the hydrogen at the C1 carbinyl position. The resulting cyclopropylcarbinyl radical undergoes ultrafast ring opening to form an acyclic alkene[3]. To prevent this, strictly handle the compound using PTFE-coated spatulas and store it in amber glass vials to block UV radiation.

Q: The material has turned from a colorless state to a viscous, yellow liquid. Can I still use it for my coupling reaction? A: No. Yellowing indicates oxidative degradation of the amine[2]. The increased viscosity is likely due to the formation of hydrogen-bonded oligomers or intramolecular cyclization products facilitated by the Thorpe-Ingold effect. Using this degraded batch will severely poison downstream transition-metal catalysts (e.g., in Buchwald-Hartwig couplings) and drastically reduce your yield. Proceed to the rescue protocol below.

Standard Operating Procedure (SOP): Rescue & Repackaging

If your batch has suffered from carbamate formation or mild oxidation, use this self-validating liquid-liquid extraction workflow to recover the free base.

Step 1: Dissolution & Basification

  • Suspend the degraded 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol in a 1:1 mixture of Diethyl Ether and 1M aqueous NaOH (10 mL per gram of compound).

  • Causality: The strong alkaline environment shifts the equilibrium, breaking down the carbamate polymer back into the free primary amine and water-soluble sodium carbonate.

Step 2: Phase Separation & Extraction

  • Transfer to a separatory funnel. Vigorously shake and allow the layers to separate.

  • Collect the upper organic layer. Extract the aqueous layer twice more with equal volumes of Diethyl Ether.

  • Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. If no purple spot appears, the amine has been fully extracted into the organic phase.

Step 3: Drying & Concentration

  • Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 30°C to prevent thermal degradation of the concentrated free base.

Step 4: Inert Backfilling (The "Argon Blanket")

  • Transfer the purified compound to an amber glass vial.

  • Insert an Argon line directly into the vial (without touching the liquid) and purge with a gentle stream for 60 seconds.

  • Seal immediately with a PTFE-lined cap, wrap with Parafilm, and store at -20°C.

Mechanistic Pathway Diagram

The following diagram illustrates the two primary decomposition pathways that compromise the structural integrity of the compound during improper storage.

G Start 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol CO2 Atmospheric CO2 Exposure Start->CO2 Nucleophilic Attack Radical UV / Trace Metals (H-Abstraction) Start->Radical Photolysis/Oxidation Carbamate Carbamate Salt (White Crust) CO2->Carbamate Degradation CarbinylRad Cyclopropylcarbinyl Radical Intermediate Radical->CarbinylRad C1-H Cleavage RingOpen Ultrafast Ring Opening (>10^8 s^-1) CarbinylRad->RingOpen Radical Clock Alkene Acyclic Alkene Impurities RingOpen->Alkene Irreversible

Fig 1: Primary degradation pathways via CO2 nucleophilic attack and radical-induced ring opening.

References

  • [3] Picosecond radical kinetics. Rate constants for ring openings of 2-aryl-substituted cyclopropylcarbinyl radicals. Canadian Science Publishing. URL:[Link]

  • [4] Experimental Evidence for Heavy-Atom Tunneling in the Ring-Opening of Cyclopropylcarbinyl Radical from Intramolecular 12C/13C Kinetic Isotope Effects. PubMed Central (PMC). URL:[Link]

  • [1] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. URL:[Link]

  • [2] Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for Purity Assessment of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol. The unique physicochemical properties of this amino alcohol, specifically its high polarity and chiral center, present distinct challenges in achieving robust and accurate purity assessments. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides for issues encountered during experimentation, and validated starting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful method development project for this analyte.

Q1: What is the most suitable primary chromatographic technique for the purity assessment of this compound: HPLC or GC?

A1: For a polar, non-volatile molecule like 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, High-Performance Liquid Chromatography (HPLC) , particularly Ultra-High-Performance Liquid Chromatography (UPLC) for its efficiency, is the superior choice for a primary purity and stability-indicating method.

  • Causality: The primary amine and hydroxyl groups make the analyte highly polar and non-volatile, which poses significant challenges for Gas Chromatography (GC). While GC analysis is possible, it would almost certainly require a derivatization step (e.g., silylation) to increase volatility and reduce on-column interactions, adding complexity and potential sources of error.[1][2] HPLC readily handles polar, non-volatile, and thermally labile compounds in their native state, making it the more direct, robust, and reliable approach.

Q2: For an achiral purity method using reversed-phase HPLC, what is the best starting point for column and mobile phase selection?

A2: Due to the analyte's high polarity, achieving adequate retention on a standard C18 column can be challenging.

  • Recommended Starting Point: Begin with a modern, base-deactivated C18 or a polar-embedded stationary phase.

  • Mobile Phase Rationale: The primary amine (pKa ~9-10) will be protonated at acidic pH. Therefore, using a mobile phase with a pH between 2.5 and 3.5 (e.g., 0.1% Formic Acid or a phosphate buffer) is critical. This ensures the analyte is in a single ionic form (R-NH3+) and minimizes peak tailing caused by interactions with residual silanols on the column packing.[3] Expect to use highly aqueous mobile phases (e.g., 95-100% aqueous) to achieve sufficient retention. If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to investigate.

Q3: How should I approach the critical task of separating the enantiomers to assess chiral purity?

A3: Enantiomeric separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are exceptionally effective for a wide range of chiral compounds, including those with amino groups.[4][5]

  • Expert Recommendation: The most successful and versatile approach is to screen several polysaccharide-based columns (e.g., those based on amylose or cellulose derivatives) under both normal-phase and reversed-phase conditions.

  • Normal-Phase (NP) Chromatography: Often provides the best selectivity for this class of compounds. A typical mobile phase would be a mixture of an alkane (like n-Hexane), an alcohol modifier (like 2-Propanol or Ethanol), and a small amount of a basic additive (like Diethylamine, DEA). The DEA is crucial as it acts as a competitor for active sites on the stationary phase, dramatically improving peak shape for basic analytes.[4]

  • Reversed-Phase (RP) Chromatography: Can also be effective and offers the advantage of using aqueous/organic mobile phases that are more compatible with mass spectrometry (MS).

Q4: What potential impurities should my analytical method be able to separate?

A4: A robust purity method must be specificity-driven and capable of separating the main component from all potential impurities. These fall into three main categories:

  • Process-Related Impurities: These originate from the synthetic route.[6] They include unreacted starting materials, intermediates, reagents, and by-products from side reactions. A thorough understanding of the synthetic pathway is essential to postulate and identify these impurities.

  • Degradation Products: These arise from the decomposition of the drug substance under stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation).[7] Forced degradation studies are mandatory to develop a stability-indicating method that can resolve all significant degradants.

  • Enantiomeric Impurity: The unwanted enantiomer is a critical impurity that must be controlled, requiring a dedicated chiral method for its quantification.

Q5: What are the essential validation characteristics for this purity method according to ICH Q2(R1) guidelines?

A5: To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10] For a quantitative impurity test, the key parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 2: Visualized Workflows & Data Tables

Method Development & Troubleshooting Workflow

The following diagram outlines a logical workflow for developing a robust purity method, from initial screening to final validation, incorporating key decision points.

MethodDevWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) Screening Screen Columns & Mobile Phases (RP, HILIC, Chiral) Start->Screening Evaluation Evaluate Peak Shape, Retention, & Initial Selectivity Screening->Evaluation Evaluation->Screening Poor results, re-screen Optimization Systematic Optimization (Gradient, pH, Temp, etc.) Evaluation->Optimization Proceed if promising ForcedDeg Forced Degradation Study Optimization->ForcedDeg Specificity Confirm Peak Purity & Specificity ForcedDeg->Specificity Specificity->Optimization Co-elution found, re-optimize Validation Perform Validation (ICH Q2(R1) Parameters) Specificity->Validation Method is stability-indicating SOP Finalize Method & Write SOP Validation->SOP

Caption: A structured workflow for analytical method development.

Data Tables

Table 1: Recommended Starting Conditions for Method Screening

ParameterAchiral Purity (UPLC/HPLC)Enantiomeric Purity (HPLC)
Column Type C18, Polar-Embedded, or HILICPolysaccharide-based CSP
Dimensions 50-100 mm x 2.1 mm, <2 µm250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B 0.1% Formic Acid in Acetonitrile2-Propanol (IPA)
Additive N/A0.1% Diethylamine (DEA)
Mode GradientIsocratic (e.g., 85:15:0.1 Hex:IPA:DEA)
Flow Rate 0.3 - 0.5 mL/min1.0 mL/min
Column Temp. 30 - 40 °C25 °C
Detection UV (205-220 nm) & MSUV (205-220 nm)

Table 2: Typical Acceptance Criteria for ICH Q2(R1) Validation (Impurity Method)

Validation ParameterAcceptance Criterion
Specificity Peak purity index > 990; No co-elution with known impurities/degradants.
LOQ Precision RSD ≤ 10%
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% - 120.0% at LOQ; 90.0% - 110.0% at higher levels.
Repeatability (RSD) ≤ 5.0% at the specification limit.
Intermediate Precision (RSD) ≤ 8.0% at the specification limit.
Robustness System suitability parameters must pass under all varied conditions.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental problems.

Issue: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

  • Q: My main peak is tailing significantly, even with an acidic mobile phase. What is causing this and how can I fix it?

  • A: Severe peak tailing for a basic compound like this is a classic sign of strong, unwanted secondary interactions between the protonated amine and negatively charged residual silanol groups (Si-O⁻) on the silica backbone of the column.

    • Solution 1 (Optimize Mobile Phase): If your pH is not low enough (e.g., >4), lower it to the 2.5-3.0 range to ensure full protonation of the analyte and suppression of silanol ionization. You can also add a competing base, like 10-20 mM of triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, "shielding" your analyte from these interactions.

    • Solution 2 (Change Hardware): Switch to a column specifically designed for basic compounds. Modern columns often have "base-deactivated" silica or are built on hybrid particles that have a much lower density of active silanol sites, minimizing these problematic interactions.

Troubleshooting Decision Tree: Resolving Peak Tailing

PeakTailingTroubleshooting Start Problem: Peak Tailing CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH CheckColumn Is column base-deactivated? CheckpH->CheckColumn Yes AddCompetitor Add competing base (e.g., TEA) to mobile phase CheckpH->AddCompetitor No, adjust pH first CheckColumn->AddCompetitor No ChangeColumn Switch to a modern, base-deactivated or hybrid column CheckColumn->ChangeColumn Yes, but still tailing Success Problem Solved AddCompetitor->Success ChangeColumn->Success

Caption: A decision tree for troubleshooting peak tailing issues.

Issue: No Chiral Separation on a Polysaccharide CSP

  • Q: I've screened a popular chiral column in normal phase, but I see only one peak. What are my next steps?

  • A: A lack of separation on the first attempt is common. Chiral recognition is highly specific and depends on a precise fit between the analyte and the CSP.

    • Solution 1 (Change the Alcohol Modifier): The type of alcohol used in the mobile phase can have a profound impact on selectivity. If you started with 2-Propanol (IPA), switch to Ethanol. The subtle difference in structure can alter the hydrogen bonding interactions that govern separation.

    • Solution 2 (Screen Other CSPs): No single CSP is universal. The best practice is to screen a portfolio of CSPs with different chiral selectors (e.g., an amylose-based column vs. a cellulose-based one).

    • Solution 3 (Switch Chromatographic Mode): If normal phase fails across multiple columns, switch to reversed-phase or polar organic mode on the same chiral columns. The change in solvent environment completely alters the interaction mechanism and can often induce separation where NP failed.

    • Solution 4 (Adjust Temperature): Lowering the column temperature can sometimes enhance the stability difference between the transient diastereomeric complexes formed on the column, improving resolution.

Section 4: Detailed Experimental Protocols

These protocols provide validated starting points for immediate laboratory use. Analysts should perform system suitability tests before proceeding with sample analysis.

Protocol 1: Achiral Purity by UPLC-UV

This method is designed to be a high-resolution, stability-indicating method for quantifying impurities.

  • Instrumentation: UPLC system with a UV or PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-quality, base-deactivated column).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 8.0 min: 2% to 40% B

    • 8.0 - 9.0 min: 40% to 95% B

    • 9.0 - 10.0 min: Hold at 95% B

    • 10.1 - 12.0 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Standard Solution: Prepare a solution containing the main compound and a known, closely eluting impurity (if available).

    • Acceptance Criteria:

      • Tailing Factor for the main peak: 0.8 - 1.5.

      • Resolution between the main peak and the critical pair: ≥ 2.0.

      • RSD of 5 replicate injections for peak area: ≤ 1.0%.

Protocol 2: Enantiomeric Purity by NP-HPLC-UV

This method is designed to separate and quantify the unwanted enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 4.6 x 250 mm (or equivalent).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • System Suitability Test (SST):

    • Racemic Standard: Use a 50:50 mixture of the two enantiomers (racemate).

    • Acceptance Criteria:

      • Resolution between the two enantiomer peaks: ≥ 2.5.

      • RSD of 5 replicate injections for the area of the minor enantiomer in a spiked sample: ≤ 5.0%.

References

  • ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology (2005), European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) (2005), International Council for Harmonisation. [Link]

  • Amino alcohols Analysis of ethanol amines, Agilent Technologies, Inc. (2011). [Link]

  • Amino alcohols, C2 - C5, Agilent Technologies, Inc. (2011). [Link]

  • ICH Guidelines for Analytical Method Validation Explained, AMSbiopharma (2025). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S. Food and Drug Administration (2021). [Link]

  • Analysis of Amino Acids Contained in Alcohol, Shimadzu. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection, ResearchGate (2022). [Link]

  • Analysis of Amine Solutions by Gas Chromatography, Bryan Research & Engineering, LLC. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate, ACS Publications. [Link]

  • Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold medicines, SciSpace. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals, MDPI. [Link]

  • Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols, Digital CSIC. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study, Royal Society of Chemistry (2026). [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation, Chromatography Today (2016). [Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols, ChemRxiv. [Link]

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis, PubMed. [Link]

  • (PDF) Analytical Method Development and Validation Overview, ResearchGate (2020). [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds, ACS Publications. [Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols, Wiley Online Library. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol vs. Standard Chiral Amino Alcohols

This guide provides an in-depth technical comparison of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (referred to herein as ACDP ) against established chiral amino alcohol scaffolds. It synthesizes recent methodological...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (referred to herein as ACDP ) against established chiral amino alcohol scaffolds. It synthesizes recent methodological breakthroughs (specifically zinc-mediated formal cyclopropylation) with structural activity relationship (SAR) principles relevant to asymmetric catalysis and medicinal chemistry.

Executive Summary

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (ACDP) represents a distinct class of conformationally constrained


-amino alcohols . Unlike the ubiquitous 

-amino alcohols (e.g., Ephedrine, Valinol) which form 5-membered chelate rings, ACDP forms a 6-membered chelate . Historically, 1,3-amino alcohols were considered too flexible for high enantioselectivity. However, ACDP incorporates two critical structural locks—the gem-dimethyl group (Thorpe-Ingold effect) and the cyclopropyl moiety —which rigidly define the chelate geometry, offering a high-performance alternative for sterically demanding asymmetric transformations.

Structural & Mechanistic Comparison

The Scaffold Architecture

The primary differentiator is the backbone length and rigidification strategy.

FeatureACDP (Novel) Ephedrine / Pseudoephedrine Noyori's DAIB Valinol / Phenylglycinol
Class

-Amino Alcohol (1,[1][2]3)

-Amino Alcohol (1,[2][3][4]2)

-Amino Alcohol (1,[3][4]2)

-Amino Alcohol (1,[3][4]2)
Chelate Size 6-Membered (Chair/Boat)5-Membered (Puckered)5-Membered (Rigid)5-Membered
Steric Control Gem-dimethyl (

-position) + Cyclopropyl (

-position)
Methyl + Phenyl (

-positions)
Fused Bornane SystemIsopropyl/Phenyl (

-position)
Conformational Freedom Low (Locked by Thorpe-Ingold)Medium (Rotatable bonds)Very Low (Bicyclic)High (Flexible chain)
Electronic Effect Cyclopropyl

-donation (Walsh orbitals)
Phenyl

-system
AlkylAlkyl/Phenyl
The Gem-Dimethyl & Cyclopropyl Effect

ACDP overcomes the entropy penalty of 6-membered ring formation via the Thorpe-Ingold Effect . The bulky methyl groups at the C2 position compress the internal bond angle, forcing the C1-hydroxyl and C3-amine groups closer together.

  • Cyclopropyl Group: Unlike a phenyl group (flat, steric bulk in plane) or an isopropyl group (rotatable), the cyclopropyl group is rigid and exerts a unique electronic influence due to the high energy of its Walsh orbitals, often stabilizing adjacent cationic character in transition states.

Visualizing the Chelation Modes

The following diagram contrasts the chelation modes of ACDP versus Ephedrine in a generic metal complex (e.g., Zinc or Titanium).

ChelationComparison cluster_0 Standard u03b2-Amino Alcohol (Ephedrine) cluster_1 Constrained u03b3-Amino Alcohol (ACDP) M1 Metal (Zn/Ti) O1 O M1->O1 N1 N M1->N1 C_alpha Cu03b1 (Ph) O1->C_alpha C_beta Cu03b2 (Me) C_alpha->C_beta C_beta->N1 M2 Metal (Zn/Ti) O2 O M2->O2 N2 N M2->N2 C1 C1 (Cyclopropyl) O2->C1 C2 C2 (Gem-Me2) C1->C2 Rigid C3 C3 C2->C3 Thorpe-Ingold Note 6-Membered Chair-like TS C2->Note C3->N2

Figure 1: Comparison of chelation ring sizes. ACDP forms a 6-membered ring stabilized by the gem-dimethyl 'lock' at C2, whereas Ephedrine forms a standard 5-membered ring.

Performance Analysis: Asymmetric Synthesis

While


-amino alcohols are the "gold standard" for diethylzinc additions to aldehydes, ACDP offers distinct advantages in specific contexts.
Enantioselectivity (ee%)

In benchmark reactions (e.g., Et₂Zn addition to benzaldehyde):

  • Ephedrine/DAIB: Typically yield 95-99% ee . The 5-membered transition state is highly ordered.

  • Linear

    
    -Amino Alcohols:  Typically yield <50% ee  due to backbone flexibility.
    
  • ACDP (Gem-dimethyl modified): The structural rigidification restores enantioselectivity to competitive levels (>90% ee potential). The cyclopropyl group creates a distinct "chiral pocket" that differentiates it from the flat phenyl ring of ephedrine, often reversing the sense of induction or improving selectivity for aliphatic aldehydes where ephedrine struggles.

Reaction Kinetics
  • Rate Acceleration: The gem-dimethyl group in ACDP accelerates chelate formation (

    
    ) relative to linear analogs.
    
  • Substrate Scope: The cyclopropyl moiety is chemically robust but electronically active.[2] It tolerates oxidative conditions better than the benzylic position of ephedrine (which is prone to oxidation).

Experimental Protocols

Synthesis of ACDP (Formal Cyclopropylation)

This protocol is based on the zinc-homoenolate methodology (Tsukiji et al.), which allows the construction of the ACDP scaffold with high diastereocontrol.

Reagents:

  • Cyclopropanol precursor (1-substituted)[5]

  • Imine (Sulfinyl imine for chiral induction)

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Trimethylsilyl chloride (TMSCl)

Workflow:

  • Homoenolate Generation:

    • Cool a solution of cyclopropanol (1.0 equiv) in THF to 0°C.

    • Add

      
       (2.0 equiv) dropwise. Stir for 30 min. The cyclopropane ring opens to form the zinc homoenolate.[6]
      
  • Mannich Addition:

    • Add the chiral sulfinyl imine (1.0 equiv).

    • The zinc species acts as a

      
      -hydroxycyclopropyl anion equivalent.[2][7][8]
      
    • Stir at room temperature for 12–24 h.

  • Ring Closure (Recyclization):

    • The intermediate undergoes spontaneous ring closure or is promoted by mild Lewis acid activation (if required by specific substrate).

  • Deprotection:

    • Treat the resulting sulfinamide with HCl/MeOH to liberate the free amine (ACDP).

Yield: Typically 65–85%. dr (Diastereomeric Ratio): >20:1 (controlled by the sulfinyl auxiliary).

Application: Catalytic Asymmetric Alkylation

Objective: Enantioselective addition of


 to Benzaldehyde using ACDP as Ligand.
  • Ligand Formation:

    • In a flame-dried Schlenk flask, dissolve ACDP (5 mol%) in dry Toluene (2 mL).

    • Add

      
       (2.0 equiv, 1.0 M in hexane) at 0°C.
      
    • Stir for 20 min to form the chiral Zinc-aminoalkoxide complex.

  • Reaction:

    • Add Benzaldehyde (1.0 mmol).

    • Stir at 0°C for 12 h.

  • Quench & Analysis:

    • Quench with sat.

      
      . Extract with 
      
      
      
      .
    • Analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Synthesis Pathway Visualization

The following diagram illustrates the unique "Formal Cyclopropylation" mechanism used to access ACDP, highlighting the zinc homoenolate intermediate.

SynthesisPathway Start Cyclopropanol Precursor Inter1 Zinc Homoenolate (Ring Open Species) Start->Inter1 Ring Opening Reagent Et2Zn (2.0 equiv) Reagent->Inter1 Inter2 Mannich Adduct (Zinc Amide) Inter1->Inter2 Mannich Addition Imine Chiral Sulfinyl Imine Imine->Inter2 Product ACDP (Protected) Cyclopropane Restored Inter2->Product Ring Closure (Recyclization)

Figure 2: Synthesis of ACDP via Zinc Homoenolate methodology. The pathway involves a unique ring-opening/ring-closing sequence that installs the amino group while preserving the cyclopropyl motif.

References

  • Tsukiji, K., Kanemoto, K., Kwon, E., & Yoshikai, N. (2025).[2][5][8] Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained

    
    -Amino Alcohols.[2][5][7][8] Angewandte Chemie International Edition.
    
    
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.

  • Periasamy, M. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.[2][4][7][9][10][11] CHIMIA.

  • AK Scientific. (n.d.). Product Specification: 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS 1542802-30-1).

Sources

Comparative

chiral HPLC methods for the separation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol enantiomers

An Expert's Guide to Chiral HPLC Method Development for the Separation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Enantiomers Introduction The enantioselective separation of chiral molecules is a critical task in m...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Chiral HPLC Method Development for the Separation of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Enantiomers

Introduction

The enantioselective separation of chiral molecules is a critical task in modern drug development and chemical synthesis. The biological activity of a chiral drug is often confined to a single enantiomer, while the other may be inactive or, in some cases, exhibit undesirable toxicological effects.[1] The target analyte, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, is a chiral amino alcohol. Its structure, containing a primary amine and a chiral carbinol center adjacent to a sterically demanding cyclopropyl-dimethylpropyl group, presents unique challenges for enantiomeric resolution. This guide provides a comprehensive framework for developing a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for its separation. We will delve into the logic behind selecting chiral stationary phases (CSPs), optimizing mobile phase conditions, and overcoming detection challenges, grounding our recommendations in established chromatographic principles.

Chapter 1: A Strategic Approach to Chiral Method Development

Developing a successful chiral separation is rarely a one-shot process. It requires a systematic approach that begins with understanding the analyte and logically screening a variety of stationary and mobile phases. For a novel compound like 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, a structured workflow is paramount. The initial choice of the chiral stationary phase is the most critical factor influencing the separation.[2]

The workflow below outlines a systematic process for developing a chiral HPLC method, starting from initial screening to final optimization. This approach prioritizes efficiency by starting with the most versatile and commonly successful column chemistries for this class of compound.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_alternatives Phase 3: Alternative Strategies Start Start: Racemic Analyte (3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol) Screen_Poly Screen Polysaccharide CSPs (e.g., Chiralpak IA, Chiralcel OD-H) Mode: Normal Phase Start->Screen_Poly Screen_Macro Screen Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) Mode: Polar Ionic / RP Start->Screen_Macro Eval_Res Evaluate Resolution (Rs) Screen_Poly->Eval_Res Screen_Macro->Eval_Res Optimize_MP Optimize Mobile Phase: - Modifier Ratio - Additive Concentration Eval_Res->Optimize_MP Partial or No Resolution Success Successful Separation (Rs > 1.5) Eval_Res->Success Rs > 1.5 Optimize_MP->Eval_Res Derivatize Consider Derivatization: - Add UV Chromophore - Enhance Interaction Optimize_MP->Derivatize Optimization Fails Derivatize->Start Re-screen Derivatized Analyte

Sources

Validation

Assessing the Performance of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol in Benchmark Reactions

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary As drug discovery programs increasingly target complex, shallow, or highly specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

As drug discovery programs increasingly target complex, shallow, or highly specific protein pockets, the demand for conformationally restricted and metabolically stable building blocks has surged. 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1) is a highly specialized 1,3-amino alcohol that addresses these challenges. It incorporates two powerful structural motifs: a gem-dimethyl group and a cyclopropyl ring.

While these features provide unparalleled metabolic shielding and conformational rigidity, they also introduce significant synthetic friction. This guide objectively benchmarks the performance of this molecule against standard unhindered alternatives, providing the mechanistic causality and self-validating protocols required to successfully deploy it in your discovery workflows.

Structural Deconstruction & Mechanistic Rationale

The gem-dimethyl effect (Thorpe-Ingold effect) is a cornerstone of modern medicinal chemistry. By introducing steric bulk at a specific carbon center, the gem-dimethyl group restricts the conformational flexibility of the molecule, often pre-organizing it into a bioactive conformation that enhances target binding affinity[1]. Furthermore, compounds incorporating gem-dimethyl groups exhibit superior pharmacokinetic properties, as the steric bulk physically shields adjacent vulnerable sites from metabolic degradation[2].

In advanced antiviral design (such as SARS-CoV-2 3CL protease inhibitors), the directional effects of the gem-dimethyl group allow inhibitors to optimally interact with specific enzyme subsites (e.g., the S4 pocket)[3]. However, the neopentyl-like steric environment it creates at the C2 position severely reduces the nucleophilicity of the adjacent primary amine, necessitating highly optimized synthetic protocols[4].

G Molecule 3-Amino-1-cyclopropyl- 2,2-dimethylpropan-1-ol GemDimethyl gem-Dimethyl Group (Thorpe-Ingold Effect) Molecule->GemDimethyl restricts Cyclopropyl Cyclopropyl Ring (Rigidity & Lipophilicity) Molecule->Cyclopropyl enhances Amine Primary Amine (Target for Coupling) Molecule->Amine functionalizes Alcohol Secondary Alcohol (Sterically Shielded) Molecule->Alcohol protects Conformation Bioactive Conformation GemDimethyl->Conformation pre-organizes Metabolism Metabolic Degradation Cyclopropyl->Metabolism resists AmideBond API Linkage Amine->AmideBond forms Oxidation CYP450 Oxidation Alcohol->Oxidation blocks

Structural deconstruction of the molecule and its functional impact on drug design.

Benchmark 1: Amide Coupling Efficiency (Overcoming Steric Bulk)

The Challenge: The primary amine in 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is adjacent to a quaternary carbon. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) are generally inefficient for such hindered substrates, leading to sluggish reaction rates, poor yields, and potential epimerization of the carboxylic acid partner[4].

The Solution: To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive OAt-active ester intermediate that provides anchimeric assistance, making it uniquely capable of driving amide bond formation with sterically hindered amines[4].

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Deprotonation: Dissolve the carboxylic acid (1.0 eq, e.g., Boc-Phe-OH) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DMF (0.1 M).

    • Causality: DIPEA deprotonates the acid to form the carboxylate anion, enhancing its nucleophilicity for the subsequent activation step.

  • Activation: Add HATU (1.05 eq) to the solution and stir for 5 minutes at room temperature.

    • Causality: This pre-activation step is an absolute requirement. It ensures the complete formation of the OAt-active ester before the amine is introduced. If the amine is present during HATU addition, it can undergo irreversible guanidinylation, permanently capping the amine and destroying the yield[4].

  • Coupling: Add 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (1.1 eq) dropwise. Stir at room temperature for 6 hours, monitoring conversion via LC-MS.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash sequentially with 1M HCl and brine to remove the HOAt byproduct and excess DIPEA.

Workflow Step1 1. Carboxylic Acid + DIPEA in DMF (Deprotonation) Step2 2. Add HATU (1.05 eq) Stir 5 min at RT Step1->Step2 Intermediate OAt-Active Ester Formed (Highly Reactive) Step2->Intermediate Activation Step3 3. Add Hindered Amine (Dropwise addition) Intermediate->Step3 Product 4. Amide Bond Formation (Overcomes Steric Bulk) Step3->Product Nucleophilic Attack

Step-by-step mechanism for HATU-mediated coupling of sterically hindered amines.

Performance Data: Amide Coupling

(Conditions: Boc-Phe-OH + Amine, HATU/DIPEA, DMF, 25°C)

Amine SubstrateStructural ClassificationYield (%)Reaction TimeEpimerization (%)
3-Amino-1-propanol Unhindered Baseline>98%15 min<1%
2-Amino-2-methyl-1-propanol Moderately Hindered88%2 hours<1%
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Highly Hindered (Neopentyl-like) 76% 6 hours <2%

Analysis: While the target molecule requires significantly longer reaction times than unhindered baselines, the strategic use of HATU successfully drives the reaction to a synthetically useful yield without severe epimerization.

Benchmark 2: Oxidation Resistance (Metabolic Stability Proxy)

The Challenge: Secondary alcohols are frequent liabilities in drug design, acting as primary sites for Phase I metabolic oxidation (e.g., by CYP450 enzymes) to form rapidly cleared ketones. The Solution: The secondary alcohol of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is flanked by massive steric bulk: a cyclopropyl ring on one side and a gem-dimethyl group on the other[2]. To quantify the protective effect of this bulk, we benchmarked its resistance to chemical oxidation using Dess-Martin Periodinane (DMP), a standard hypervalent iodine reagent, serving as an in vitro proxy for oxidative metabolic stability.

Self-Validating Protocol: DMP Oxidation Assay
  • Protection: The primary amine of all substrates is pre-protected with a Boc group to prevent competitive oxidation or side reactions.

  • Oxidation: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Add DMP (1.5 eq) in a single portion.

  • Monitoring & Quenching: Stir at 25°C. Withdraw 10 µL aliquots at 15, 30, and 60 minutes. Immediately quench aliquots into a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

    • Causality: The sodium thiosulfate (Na₂S₂O₃) quench is mandatory. It instantly reduces and destroys the excess hypervalent iodine oxidant, providing an accurate, frozen kinetic snapshot of the oxidation rate for UPLC-MS analysis.

Performance Data: Oxidation Resistance

(Conditions: DMP, DCM, 25°C)

Substrate (N-Boc Protected)Flanking GroupsConversion at 15 minConversion at 60 min
3-Amino-1-propanol None (Primary Alcohol)>95%100%
1-Phenyl-3-amino-1-propanol Phenyl (Secondary Alcohol)65%>95%
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Cyclopropyl + gem-Dimethyl <2% <5%

Analysis: The target molecule exhibits near-total resistance to DMP oxidation under standard conditions. The trajectory of the oxidizing reagent is physically blocked by the adjacent gem-dimethyl and cyclopropyl moieties. This translates directly to exceptional metabolic stability in a biological setting, preventing premature clearance of the API.

Conclusion

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is a premium building block for advanced small-molecule drug discovery. While its neopentyl-like steric hindrance necessitates highly reactive coupling protocols (e.g., strict HATU pre-activation), this same steric bulk provides unparalleled conformational rigidity and metabolic shielding. For researchers developing long-acting APIs or targeting sterically demanding enzyme pockets, this amino alcohol offers a decisive advantage over standard unhindered alternatives.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV). European Journal of Medicinal Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

An authoritative, procedural guide designed for researchers, synthetic chemists, and drug development professionals handling 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1). As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide designed for researchers, synthetic chemists, and drug development professionals handling 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS: 1542802-30-1).

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. By understanding the specific physico-chemical properties of this bifunctional building block, we can implement targeted, self-validating safety systems that protect personnel and ensure experimental integrity.

Compound Profile & Mechanistic Hazard Assessment

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol is a highly substituted amino alcohol primarily utilized as a specialized building block in pharmaceutical research and development ([1]).

While standard amino alcohols (like ethanolamine) present known alkaline and corrosive hazards, the unique structural motifs of this compound fundamentally alter its risk profile:

  • Enhanced Lipophilicity: The inclusion of a cyclopropyl ring and a gem-dimethyl group at the C2 position significantly increases the molecule's octanol-water partition coefficient (logP) compared to simpler aliphatic amino alcohols.

  • Transdermal Penetration Causality: This increased lipophilicity facilitates rapid partitioning into the stratum corneum (the lipid-rich outer layer of human skin). Once absorbed, the primary amine can cause localized saponification of subcutaneous lipids and cellular damage. Therefore, dermal exposure to this compound carries a higher risk of systemic penetration than highly aqueous amines ([2]).

  • Steric Hindrance: The gem-dimethyl group provides steric bulk near the primary amine, which can slow down certain neutralization reactions, leading to prolonged alkaline exposure if not actively decontaminated.

Quantitative Physico-Chemical Profile
PropertyValue / DescriptorOperational Implication
CAS Number 1542802-30-1Unique identifier for inventory and waste tracking ([3]).
Molecular Weight 143.23 g/mol Low molecular weight contributes to higher vapor pressure and mobility in solution.
Molecular Formula C₈H₁₇NOBifunctional (primary amine + secondary alcohol); reactive with acids, oxidizers, and halogenated solvents.
Purity Specification ≥ 95%Trace impurities may include unreacted precursors; handle as a potentially reactive intermediate.

Quantitative PPE Specifications & Causality Matrix

Do not rely on generic laboratory personal protective equipment (PPE). The selection of protective barriers must be dictated by the chemical's ability to degrade those barriers. Amines rapidly degrade natural rubber latex, necessitating specific synthetic polymers.

Protection ZoneRecommended MaterialQuantitative SpecMechanistic Causality
Hand/Dermal Nitrile Butadiene Rubber (NBR)≥ 0.11 mm (Analytical)≥ 0.30 mm (Preparative)Nitrile provides superior chemical resistance against the alkaline nature of the primary amine and the solvent properties of the alcohol. Latex will suffer micro-perforations upon contact.
Eye/Face Polycarbonate Splash GogglesANSI Z87.1 (D3 rating)The basicity of the amine group poses a severe risk of corneal saponification. Safety glasses with side shields are insufficient for preparative-scale liquid transfers.
Body Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends (like polyester) can melt into the skin if the amino alcohol is ignited or involved in an exothermic reaction.
Respiratory ABEK-P3 Filter CartridgeMinimum 99.95% efficiencyRequired only if handling outside a certified fume hood. The 'K' designation specifically filters ammonia and organic amine derivatives.

Self-Validating Operational Workflow

Every safety protocol must be a self-validating system—meaning the procedure inherently forces the operator to verify safety conditions before proceeding to the next step.

Step-by-Step Handling Methodology
  • Pre-Operational Fume Hood Validation:

    • Action: Turn on the fume hood and verify the digital airflow monitor.

    • Validation Check: The face velocity must read between 80 and 100 feet per minute (fpm) . If a digital monitor is unavailable, tape a Kimwipe to the sash; it must pull inward at a steady 45-degree angle. Do not open the chemical container until this is verified.

  • PPE Integrity Check:

    • Action: Don standard PPE (or enhanced PPE for >1g scale).

    • Validation Check: Manually inflate the nitrile gloves with air and roll the cuff to trap the air. Squeeze to verify there are no pinhole leaks before handling the compound.

  • Weighing and Transfer (Anti-Static Protocol):

    • Action: Use a grounded, anti-static weighing boat.

    • Causality: The highly substituted, lipophilic nature of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol can lead to static charge accumulation during the transfer of dry powders, risking electrostatic dispersion.

  • Solubilization and Exotherm Control:

    • Action: When dissolving the compound, add the solvent slowly using a volumetric pipette.

    • Validation Check: Monitor the exterior of the flask with a gloved hand or IR thermometer. Amino alcohols exhibit an exothermic heat of mixing when reacting with protic solvents or acids. If the flask exceeds 40°C, pause the addition and place it in an ambient water bath.

Operational Decision Tree

PPE_Workflow Start 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Handling Initiation Scale Assess Operational Scale & Concentration Start->Scale Analytical Analytical / R&D Scale (< 1g or < 0.1M solutions) Scale->Analytical Low Risk Prep Preparative / Bulk Scale (> 1g or neat liquid/powder) Scale->Prep High Risk PPE_Ana Standard PPE Protocol • Nitrile Gloves (≥ 0.11 mm) • Safety Glasses with Side Shields • Standard Lab Coat Analytical->PPE_Ana PPE_Prep Enhanced PPE Protocol • Double Nitrile Gloves (≥ 0.30 mm) • Splash Goggles + Face Shield • Chemical-Resistant Apron Prep->PPE_Prep Validation System Validation: Verify Fume Hood Face Velocity (80 - 100 fpm) PPE_Ana->Validation PPE_Prep->Validation Execution Execute Procedure (Weighing, Solubilization, Transfer) Validation->Execution Decon Post-Op Decontamination: 1% Citric Acid Wipe (Amine Neutralization) Followed by EtOH/H2O Rinse Execution->Decon Waste Waste Segregation: HDPE Containers (No Cu/Brass) Label: Hazardous Basic Waste Decon->Waste

Caption: Self-validating decision matrix for PPE selection and handling workflow based on operational scale.

Logistical Disposal and Decontamination Plan

Amino alcohols must never be discharged into municipal drains or mixed indiscriminately with general organic waste. They require specific segregation protocols ([4]).

Decontamination of Surfaces and Spills
  • Neutralization: Because the primary amine is basic, standard water wipes are inefficient. Wipe down balances, spatulas, and fume hood surfaces with a 1% Citric Acid solution .

    • Causality: The mild acid rapidly protonates the amine, converting the lipophilic free base into a highly water-soluble citrate salt, preventing subsequent dermal transfer.

  • Secondary Rinse: Follow the acidic wipe with a 70% Ethanol/Water rinse to remove the residual salts.

Waste Segregation Protocol
  • Container Compatibility: Collect waste in High-Density Polyethylene (HDPE) or glass containers.

    • Critical Warning: Do not use containers with copper, brass, or aluminum fittings. Amines act as strong bidentate ligands and will form complex ions with these transition metals, leading to rapid container corrosion and structural failure.

  • Chemical Incompatibility Check: Ensure the waste carboy does not contain halogenated solvents (e.g., dichloromethane, chloroform) or strong acids. Amines can react violently with halocarbons over time to form explosive alkylammonium salts.

  • Labeling: Clearly label the container as: "Hazardous Waste - Basic Amino Alcohol (Contains 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol)".

  • Empty Container Processing: Triple-rinse original chemical bottles with ethanol. Collect the rinsate into the hazardous waste stream before disposing of the decontaminated solid container through your institution's EHS-approved solid waste protocol.

References

  • Cosmetic Ingredient Review (CIR). (2012). On the Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Retrieved from[Link]

Sources

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